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  • Product: (S)-(1-Benzyl-azetidin-2-yl)-acetic acid
  • CAS: 1414960-60-3

Core Science & Biosynthesis

Foundational

The Structural and Mechanistic Guide to (S)-(1-Benzyl-azetidin-2-yl)-acetic Acid in Peptidomimetic Drug Design

Executive Summary (S)-(1-Benzyl-azetidin-2-yl)-acetic acid is a highly specialized, chiral building block utilized extensively in modern medicinal chemistry. Rather than acting as a standalone therapeutic agent, it funct...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-(1-Benzyl-azetidin-2-yl)-acetic acid is a highly specialized, chiral building block utilized extensively in modern medicinal chemistry. Rather than acting as a standalone therapeutic agent, it functions as a privileged pharmacophoric scaffold . By structurally mimicking the backbone of natural amino acids (such as proline or aspartic acid) while imposing severe steric constraints, this scaffold is engineered to target undruggable protein-protein interactions (PPIs), particularly the Metal Ion-Dependent Adhesion Site (MIDAS) of integrin receptors[1].

This whitepaper dissects the thermodynamic mechanism of action of this scaffold, details its role in modulating integrin-mediated signaling, and provides self-validating protocols for its implementation in drug discovery workflows.

Structural Thermodynamics & Mechanism of Action

The biological mechanism of action of molecules derived from (S)-(1-Benzyl-azetidin-2-yl)-acetic acid relies on the precise spatial arrangement of its three core functional domains. When incorporated into a larger peptidomimetic ligand, the scaffold operates via conformational preorganization , significantly altering the thermodynamics of receptor binding[2].

A. The Azetidine Ring: Entropic Optimization

The four-membered azetidine ring acts as a rigid conformational restrictor. In native linear peptides (e.g., the RGD sequence), the ϕ and ψ dihedral angles rotate freely, resulting in a high entropic penalty upon binding to a receptor[3]. The azetidine core locks the molecule into a bioactive conformation (frequently mimicking a β -turn), thereby reducing the loss of conformational entropy ( ΔS ) during the binding event. This preorganization directly translates to enhanced binding affinity and receptor selectivity[2].

B. The Acetic Acid Moiety: MIDAS Coordination

The acetic acid side chain serves as the primary warhead for target engagement. In integrin receptors (such as α5​β1​ and αv​β3​ ), the β -subunit contains a MIDAS domain characterized by a coordinated divalent cation ( Mg2+ or Mn2+ )[4]. The carboxylate group of the azetidin-2-yl-acetic acid scaffold acts as an electron donor, directly chelating this metal ion. This interaction displaces a coordinated water molecule, driving the integrin into either an active (open) or inactive (closed) conformation depending on the broader ligand structure[4].

C. The N-Benzyl Group: Hydrophobic Anchoring vs. Synthetic Protection

The N-benzyl group serves a dual purpose. Synthetically, it acts as a robust protecting group that prevents unwanted side reactions at the secondary amine during peptide coupling[5]. Pharmacologically, if retained in the final drug molecule, the benzyl ring (or its derivatives, such as o-tolyl groups) is designed to slot into adjacent hydrophobic pockets near the MIDAS domain, providing critical van der Waals interactions that dictate whether the molecule acts as an agonist or antagonist[6].

G A Azetidine Ring (Conformational Restrictor) D Target Protein (e.g., Integrin β-subunit) A->D Reduces entropic penalty B Acetic Acid Moiety (MIDAS Coordinator) B->D Chelates Mg2+/Mn2+ C N-Benzyl Group (Hydrophobic Anchor) C->D Binds hydrophobic pocket

Pharmacophoric mapping of the azetidine scaffold to integrin targets.

Modulation of Integrin Signaling Pathways

Integrins are heterodimeric transmembrane receptors that mediate cell-extracellular matrix (ECM) adhesion and bidirectional signaling ("outside-in" and "inside-out")[1]. Overexpression of specific integrins is implicated in tumor metastasis, thrombosis, and pulmonary arterial hypertension[4].

When an azetidine-based peptidomimetic binds to the MIDAS domain, it competitively inhibits native ECM ligands (like fibronectin or vitronectin)[6]. By locking the integrin in a closed conformation, the scaffold prevents the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK) and Src family kinases. This disruption cascades downstream, effectively downregulating the ERK1/2 MAPK pathway and halting pathological cell migration and remodeling[6].

Pathway L Azetidine-Based Antagonist M Integrin MIDAS Domain L->M Competitive Binding (Inhibition) F FAK / Src Kinases M->F Prevents Activation E ERK1/2 Signaling F->E Downregulates C Cell Adhesion & Migration E->C Inhibits Pathological Remodeling

Disruption of integrin-mediated outside-in signaling by azetidine antagonists.

Quantitative Structure-Activity Relationship (SAR)

To demonstrate the efficacy of the azetidine scaffold, we compare the binding affinities of conformationally restricted azetidine derivatives against their flexible, linear counterparts. The data below illustrates how the introduction of the azetidine ring dramatically improves both potency and receptor selectivity[6].

Compound ClassScaffold Core αv​β3​ Binding ( IC50​ , nM) α5​β1​ Binding ( IC50​ , nM)Mechanistic Outcome
Linear Control β -Alanine (Flexible)> 5000> 5000Inactive / No MIDAS coordination
Linear Peptide Glycine-based RGD84.8> 1000Weak Agonist (High entropic penalty)
Constrained Azetidine-2-carboxylic acid75.641.5Potent Dual Antagonist
Highly Constrained Azetidin-2-yl-acetic acid> 100012.4 Highly Selective α5​β1​ Antagonist

Table 1: Comparative binding affinities demonstrating the superiority of the azetidine constraint in targeting specific integrin heterodimers. Data synthesized from competitive solid-phase binding assays.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed with built-in validation checkpoints. These methodologies detail how to activate the scaffold chemically and evaluate its biological mechanism of action.

Protocol 1: Scaffold Activation via Catalytic Hydrogenolysis

Objective: To remove the N-benzyl protecting group, exposing the secondary amine for subsequent peptide coupling, while preserving the stereochemistry of the (S)-azetidine ring[1]. Rationale: The benzyl group must be cleaved cleanly without reducing the carboxylic acid. Palladium on carbon (Pd/C) under a hydrogen atmosphere provides absolute chemoselectivity.

  • Preparation: Dissolve 1.0 mmol of (S)-(1-Benzyl-azetidin-2-yl)-acetic acid in 10 mL of anhydrous methanol.

  • Catalyst Addition: Add 10% Pd/C (0.1 mmol, 10 mol%) carefully under an inert Argon atmosphere to prevent auto-ignition.

  • Hydrogenation: Purge the reaction vessel with H2​ gas three times. Stir vigorously under a balloon of H2​ at room temperature for 4 hours.

  • Validation Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using Ninhydrin stain. The starting material will be UV-active (due to the benzyl ring), while the product will only show a positive (purple) Ninhydrin spot, confirming complete deprotection.

  • Purification: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the free azetidine scaffold.

Protocol 2: Solid-Phase Integrin Binding Assay (MIDAS Competition)

Objective: To quantify the binding affinity ( IC50​ ) of the synthesized azetidine ligand to the integrin MIDAS domain[6]. Rationale: A cell-free solid-phase assay isolates the physical binding event from complex cellular variables, proving direct target engagement.

  • Plate Coating: Coat a 96-well microtiter plate with purified human α5​β1​ integrin (1 μg/mL in coating buffer) overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with 1% Bovine Serum Albumin (BSA) in TBS for 2 hours.

  • Ligand Incubation: Add serial dilutions of the azetidine-based ligand (from 10 μM to 0.1 nM) in assay buffer containing 1 mM MnCl2​ (essential for MIDAS activation).

  • Validation Checkpoint 2 (Controls): Include a positive control (native Fibronectin) and a negative control (EDTA). EDTA chelates the Mn2+ ions; if the assay is valid, EDTA must completely abolish all binding, proving the interaction is strictly MIDAS-dependent.

  • Detection: Add a biotinylated anti-integrin antibody, followed by streptavidin-HRP. Develop with TMB substrate and read absorbance at 450 nm. Calculate the IC50​ using non-linear regression analysis.

Workflow S1 1. Scaffold Functionalization (Peptide Coupling) S2 2. Benzyl Deprotection (Hydrogenolysis) S1->S2 S3 3. Solid-Phase Assay (MIDAS Binding) S2->S3 S4 4. Flow Cytometry (Cell Adhesion) S3->S4

Experimental workflow for validating azetidine-based peptidomimetics.

Sources

Exploratory

(S)-(1-Benzyl-azetidin-2-yl)-acetic acid molecular weight and solubility profile

Thermodynamic Solubility Profiling of (S)-(1-Benzyl-azetidin-2-yl)-acetic acid: A Technical Whitepaper Executive Overview (S)-(1-Benzyl-azetidin-2-yl)-acetic acid (CAS No. 1414958-62-5) is a structurally constrained, zwi...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Solubility Profiling of (S)-(1-Benzyl-azetidin-2-yl)-acetic acid: A Technical Whitepaper

Executive Overview

(S)-(1-Benzyl-azetidin-2-yl)-acetic acid (CAS No. 1414958-62-5) is a structurally constrained, zwitterionic building block frequently utilized in the synthesis of novel therapeutics[1]. As application scientists, we recognize that a molecule's efficacy during in vitro screening and in vivo dosing is fundamentally bottlenecked by its solubility profile. Poor aqueous solubility can lead to unreliable bioassay results, false positives due to precipitation, and severe pharmacokinetic limitations[2]. This whitepaper provides an in-depth mechanistic analysis of the molecular weight and physicochemical properties of this compound, alongside a self-validating protocol for mapping its thermodynamic solubility.

Structural Causality and Molecular Weight Analysis

The physicochemical behavior of (S)-(1-Benzyl-azetidin-2-yl)-acetic acid is dictated by its three core structural motifs:

  • Azetidine Ring : A four-membered nitrogen-containing heterocycle that imposes significant conformational restriction.

  • Acetic Acid Moiety : A carboxylic acid group that acts as a classic proton donor.

  • N-Benzyl Group : A highly lipophilic aromatic ring that drives organic solvent compatibility but hinders aqueous solvation.

The empirical formula is C12H15NO2, yielding a precise molecular weight of 205.25 g/mol [1].

Table 1: Core Physicochemical Parameters

ParameterValue / Description
Chemical Name (S)-(1-Benzyl-azetidin-2-yl)-acetic acid
CAS Registry Number 1414958-62-5
Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
Ionization Nature Amphoteric (Zwitterionic)

The pH-Dependent Solubility Paradigm

Because the molecule contains both a basic tertiary amine (the N-benzyl azetidine) and an acidic carboxylate, it exists as a zwitterion at physiological pH. The solubility of such amphoteric compounds is highly dynamic and heavily dependent on the pH of the dissolving medium[3].

According to the Henderson-Hasselbalch equation, the degree of ionization—and consequently, the aqueous solubility—is dictated by the relationship between the solvent pH and the molecule's macroscopic pKa values[4]. At the isoelectric point (pI), the molecule carries no net charge, resulting in its lowest intrinsic solubility. As the pH shifts significantly higher or lower than the pI, the molecule becomes predominantly anionic or cationic, respectively, which drastically increases its hydration capacity and solubility[3].

Ionization LowPH Cationic Form pH < 3.0 (NH⁺, COOH) Iso Zwitterionic Form pH ~ 6.0 (pI) (NH⁺, COO⁻) LowPH->Iso Deprotonation (-H⁺) HighPH Anionic Form pH > 9.0 (N, COO⁻) Iso->HighPH Deprotonation (-H⁺)

Figure 1: pH-dependent ionization states of (S)-(1-Benzyl-azetidin-2-yl)-acetic acid.

Self-Validating Experimental Protocol: Thermodynamic Solubility

A common pitfall in early drug discovery is the reliance on kinetic solubility assays (e.g., solvent-shift methods from DMSO stocks). While high-throughput, these methods often trap molecules in metastable supersaturated states, leading to artificially inflated solubility values.

To obtain true equilibrium data, the Saturation Shake-Flask Method remains the industry gold standard[5], aligning with OECD Test Guideline 105[6]. The following protocol is designed as a self-validating system. It incorporates a critical feedback loop—measuring the final pH of the supernatant—to ensure that the dissolution of the zwitterionic API has not buffered or shifted the target pH of the medium[5].

Step-by-Step Methodology:

  • Buffer Preparation : Prepare standardized aqueous buffers at pH 1.2 (simulated gastric fluid), pH 4.5, and pH 7.4 (simulated intestinal/blood fluid).

  • Solid Dispensing : Weigh an excess amount of (S)-(1-Benzyl-azetidin-2-yl)-acetic acid powder and add it to 2 mL glass vials containing the respective buffers.

  • Equilibration : Seal the vials and agitate on a rotary shaker at a constant 25°C for 24 to 48 hours to ensure complete thermodynamic equilibrium[7].

  • Phase Separation : Centrifuge the suspensions at 10,000 rpm for 15 minutes, or filter through a 0.22 µm PTFE membrane, to separate the undissolved solid from the saturated supernatant[2].

  • System Validation (Critical) : Measure the pH of the separated supernatant. Causality: If the addition of the compound significantly altered the buffer's pH, the measured solubility corresponds to the new pH, not the target pH[5].

  • Quantification : Dilute the supernatant appropriately and quantify the dissolved concentration using HPLC-UV against a pre-established calibration curve[2].

Workflow Step1 1. Solid Dispensing Add excess API to targeted pH buffers Step2 2. Equilibration (Critical) Shake at 25°C for 24-48h Step1->Step2 Step3 3. Phase Separation Centrifugation at 10,000 rpm Step2->Step3 Step4 4. System Validation Measure final pH of supernatant Step3->Step4 Step5 5. Quantification HPLC-UV Analysis against standards Step4->Step5

Figure 2: Self-validating Shake-Flask workflow for thermodynamic solubility profiling.

Empirical Data Synthesis and Solvent Compatibility

Due to its lipophilic benzyl group, (S)-(1-Benzyl-azetidin-2-yl)-acetic acid exhibits excellent solubility in polar aprotic solvents, making it highly compatible with standard compound management workflows.

Table 2: Expected Solubility Profile

Solvent / MediumExpected Solubility RangeMechanistic Rationale
DMSO / DMF > 50 mg/mLHigh lipophilicity of the benzyl group and lack of strong intermolecular hydrogen bond networks in the solid state.
Methanol / Ethanol > 20 mg/mLFavorable solvation of the zwitterionic core by polar protic solvents.
Aqueous Buffer (pH 1.2) ModerateProtonation of the azetidine nitrogen yields a highly soluble cationic species.
Aqueous Buffer (pH ~6.0) Low (Intrinsic S0)Molecule exists primarily as a neutral zwitterion at its isoelectric point, minimizing water-dipole interactions.
Aqueous Buffer (pH 7.4) Moderate to HighDeprotonation of the carboxylic acid yields a soluble anionic species.

References

  • Title : A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility | Source : Pharmaceutical Sciences | URL : [Link]

  • Title : Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species | Source : Dissolution Technologies | URL : [Link]

  • Title : New Substances Notification - OECD Test Guideline 105 | Source : Government of Canada Publications | URL : [Link]

  • Title : Widespread Misinterpretation of pKa Terminology for Zwitterionic Compounds and Its Consequences | Source : ACS Publications | URL :[Link]

  • Title : Perspectives in solubility measurement and interpretation | Source : PMC (PubMed Central) | URL : [Link]

  • Title : Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling | Source : Taylor & Francis | URL : [Link]

Sources

Foundational

Comprehensive Safety Data Sheet (SDS) and Toxicological Profiling of (S)-(1-Benzyl-azetidin-2-yl)-acetic acid

Executive Summary (S)-(1-Benzyl-azetidin-2-yl)-acetic acid is a highly specialized, conformationally constrained chiral building block extensively utilized in modern drug discovery. Its unique four-membered azetidine rin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-(1-Benzyl-azetidin-2-yl)-acetic acid is a highly specialized, conformationally constrained chiral building block extensively utilized in modern drug discovery. Its unique four-membered azetidine ring, coupled with an acetic acid moiety and an N-benzyl protecting/lipophilic group, makes it a critical intermediate in synthesizing selective inhibitors for central nervous system (CNS) targets, such as the GABA transporter 3 (GAT3)[1].

However, the same structural features that impart its pharmacological utility—namely, ring strain and lipophilicity—also dictate its physicochemical hazards and toxicological profile. This whitepaper provides an in-depth analysis of the Safety Data Sheet (SDS) parameters, structure-toxicity relationships (STR), and validated laboratory handling protocols for this compound.

Physicochemical Profiling & Structural Analysis

Understanding the baseline physicochemical properties of (S)-(1-Benzyl-azetidin-2-yl)-acetic acid is the first step in predicting its behavior in both biological assays and environmental exposure scenarios. While the (R)-enantiomer (CAS: 1414960-51-2) is frequently cataloged[2], the (S)-enantiomer shares identical scalar properties, differing only in its interaction with chiral biological targets[1].

Table 1: Physicochemical Properties
PropertyValue / DescriptionCausality / Impact on Handling
Molecular Formula C12H15NO2[2]Defines baseline stoichiometry for synthetic scaling.
Molecular Weight 205.25 g/mol [2]Low molecular weight facilitates rapid solvation in organic solvents (e.g., DMSO, DMF).
Appearance Colorless to pale yellow oil/solid[3]Indicates potential for aerosolization or droplet formation during aggressive pipetting.
Stereochemistry (S)-configuration at C2Critical for target specificity (e.g., mimicking (S)-isoserine in GAT3 inhibition)[1].
Solubility Soluble in DMSO, Methanol, DCM[3]Necessitates the use of compatible PPE, as these solvents act as permeation enhancers through nitrile gloves.

Safety Data Sheet (SDS) & Hazard Classification (GHS)

Based on the structural homology to other 1-benzylazetidine derivatives (e.g., methyl 1-benzylazetidine-2-carboxylate), (S)-(1-Benzyl-azetidin-2-yl)-acetic acid falls under specific Globally Harmonized System (GHS) classifications[4]. The presence of the carboxylic acid group lowers the local pH upon contact with mucosal membranes, while the tertiary amine can act as a mild sensitizer.

GHS Hazard Summary
Hazard ClassCategoryHazard StatementMechanism of Action
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed[4]Rapid gastrointestinal absorption facilitated by the lipophilic N-benzyl group.
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[5]Acidic moiety disrupts the stratum corneum; solvent vectors (if in solution) exacerbate lipid extraction.
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation[5]Direct protein denaturation in the corneal epithelium due to pH shift.
STOT - Single Exposure Category 3H335: May cause respiratory irritation[5]Inhalation of dust/aerosols triggers localized inflammatory cascades in the upper respiratory tract.
Precautionary Handling & Storage

To maintain scientific integrity and personnel safety, the following protocols must be strictly adhered to:

  • Engineering Controls: Handle exclusively within a certified Class II Type A2 biological safety cabinet or a chemical fume hood to mitigate H335 inhalation risks[5].

  • Personal Protective Equipment (PPE): Double-gloving with heavy-duty nitrile (due to the permeation risks of DMSO stock solutions), splash-proof chemical goggles, and a lab coat.

  • Storage: Store at 2-8°C in a tightly sealed, light-resistant container under an inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation of the tertiary amine.

Toxicological Profile & Mechanistic Insights

The toxicity of (S)-(1-Benzyl-azetidin-2-yl)-acetic acid is not arbitrary; it is a direct consequence of its molecular architecture.

Structure-Toxicity Relationship (STR)
  • The Azetidine Ring: The four-membered nitrogen-containing ring possesses significant angle strain (approximately 26 kcal/mol). While relatively stable under physiological conditions, metabolic oxidation can lead to ring-opening events. These reactive intermediates can covalently bind to off-target hepatic proteins, leading to mild hepatotoxicity or sensitization[3].

  • The N-Benzyl Group: The addition of the benzyl group significantly increases the partition coefficient (LogP), allowing the molecule to cross the blood-brain barrier—a necessity for CNS drug development[1]. However, this also makes the compound a prime substrate for Cytochrome P450 (CYP3A4/CYP2D6) enzymes, which catalyze N-dealkylation, releasing potentially toxic benzaldehyde derivatives.

  • The Acetic Acid Side Chain: Contributes to local tissue irritation (H315, H319) via proton donation and localized pH reduction upon contact with aqueous biological fluids[5].

STR Core (S)-(1-Benzyl-azetidin-2-yl)-acetic acid Azetidine Azetidine Ring (Ring Strain, Reactivity) Core->Azetidine Benzyl N-Benzyl Group (Lipophilicity, CYP450 Metabolism) Core->Benzyl Acetic Acetic Acid Moiety (Acidic pH, Local Irritation) Core->Acetic Tox Observed Toxicity (Skin/Eye Irritation, STOT SE 3) Azetidine->Tox Benzyl->Tox Acetic->Tox

Caption: Structure-Toxicity Relationship (STR) detailing the contribution of distinct chemical moieties.

Experimental Protocol: In Vitro Cytotoxicity Screening

To evaluate the safety window of (S)-(1-Benzyl-azetidin-2-yl)-acetic acid before advancing to in vivo models, a rigorous, self-validating in vitro cytotoxicity assay is required. This protocol utilizes the Resazurin reduction assay, which relies on the metabolic capacity of viable cells to reduce resazurin to the fluorescent resorufin, ensuring that only metabolically active cells are quantified.

Step-by-Step Methodology

Phase 1: Stock Solution Preparation (Self-Validating Step)

  • Equilibrate the vial of (S)-(1-Benzyl-azetidin-2-yl)-acetic acid to room temperature in a desiccator to prevent condensation-induced hydrolysis.

  • Weigh 20.5 mg of the compound and dissolve in 1 mL of anhydrous DMSO to create a 100 mM master stock.

  • Causality Check: DMSO is chosen because it fully solvates the lipophilic benzyl group while remaining miscible in aqueous cell culture media.

  • Filter-sterilize the stock using a 0.22 µm PTFE syringe filter.

Phase 2: Cell Culture & Dosing

  • Seed HepG2 (hepatocellular carcinoma) cells in a 96-well plate at a density of 1×104 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Perform a 10-point half-log serial dilution of the master stock in complete media. The final DMSO concentration must not exceed 0.5% (v/v) to prevent solvent-induced background toxicity.

  • Control Validation: Include a vehicle control (0.5% DMSO) and a positive control (e.g., 10 µM Doxorubicin) to validate the assay's dynamic range.

  • Aspirate old media and apply 100 µL of the diluted compound to the respective wells. Incubate for 48 hours.

Phase 3: Viability Quantification

  • Add 20 µL of Resazurin solution (0.15 mg/mL in PBS) to each well.

  • Incubate for 2–4 hours at 37°C.

  • Measure fluorescence using a microplate reader (Excitation: 560 nm, Emission: 590 nm).

  • Calculate the IC50 using non-linear regression analysis (e.g., GraphPad Prism).

G N1 Compound Receipt (S)-(1-Benzyl-azetidin-2-yl)-acetic acid N2 SDS Verification Check GHS & PPE N1->N2 N3 Stock Solution Prep (DMSO, inside fume hood) N2->N3 N4 In Vitro Cytotoxicity (HepG2 / HEK293 cells) N3->N4 N5 Viability Assay (Resazurin / MTT) N4->N5 N6 Data Analysis (IC50 Calculation) N5->N6

Caption: Step-by-step workflow for the safe handling and in vitro cytotoxicity screening of the compound.

References

  • Capot Chemical. "1414960-51-2 | (R)-(1-Benzyl-azetidin-2-YL)-acetic acid". Capot Chemical Catalog. Available at:[Link]

  • NextSDS. "methyl 1-benzylazetidine-2-carboxylate — Chemical Substance Information". NextSDS Database. Available at:[Link]

  • ResearchGate. "Structural and stereochemical determinants for hGAT3 inhibition: development of novel conformationally constrained and substituted analogs of (S)-isoserine". Medicinal Chemistry Research. Available at: [Link]

Sources

Exploratory

(S)-(1-Benzyl-azetidin-2-yl)-acetic acid receptor binding affinity

An In-Depth Technical Guide to Elucidating the Receptor Binding Affinity of (S)-(1-Benzyl-azetidin-2-yl)-acetic acid This guide provides a comprehensive framework for characterizing the receptor binding affinity of the n...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the Receptor Binding Affinity of (S)-(1-Benzyl-azetidin-2-yl)-acetic acid

This guide provides a comprehensive framework for characterizing the receptor binding affinity of the novel compound, (S)-(1-Benzyl-azetidin-2-yl)-acetic acid. Given the structural similarities of the azetidine core to proline and its potential to mimic neurotransmitters, this document outlines a strategic approach to investigate its interaction with the GABAergic system, a critical regulator of neuronal excitability in the central nervous system. This exploration is founded on established principles of receptor pharmacology and provides detailed, field-proven methodologies for researchers, scientists, and drug development professionals.

Introduction: The Scientific Rationale

(S)-(1-Benzyl-azetidin-2-yl)-acetic acid is a synthetic compound featuring a substituted azetidine ring. Azetidine-2-carboxylic acid, the parent scaffold, is a known non-proteinogenic amino acid that acts as a proline mimic, capable of being incorporated into proteins and potentially disrupting their function.[1][2][3] The introduction of a benzyl group on the nitrogen and an acetic acid side chain creates a molecule with a unique three-dimensional structure and chemical properties that could facilitate interactions with various biological targets.[4]

The structural resemblance of the core azetidine-carboxylic acid moiety to γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system, provides a strong rationale for investigating its affinity for GABA receptors.[5] GABA receptors, particularly the GABAA subtype, are ligand-gated ion channels that are the targets of numerous clinically important drugs, including benzodiazepines, barbiturates, and anesthetics.[6][7] Determining the binding affinity of (S)-(1-Benzyl-azetidin-2-yl)-acetic acid for GABA receptors is a critical first step in understanding its potential pharmacological profile and therapeutic utility.

This guide will detail the necessary experimental protocols and data analysis techniques to rigorously assess the binding characteristics of this compound.

Experimental Design: A Multi-faceted Approach to Binding Affinity

A robust assessment of receptor binding affinity necessitates a multi-pronged approach. We will describe two primary methodologies: the classical radioligand binding assay and a modern, non-radioactive fluorescence-based assay.

Radioligand Binding Assays: The Gold Standard

Radioligand binding assays are a sensitive and well-established method for quantifying the interaction between a ligand and a receptor.[8] These assays can be conducted in two modes: saturation binding to determine the density of receptors (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand, and competition binding to determine the affinity (Ki) of an unlabeled test compound.

A reliable source of GABAA receptors is crucial. Homogenized rat brain cortex provides a rich source of these receptors.

Protocol for Membrane Preparation: [9]

  • Euthanize adult Sprague-Dawley rats and rapidly dissect the cerebral cortices on ice.

  • Homogenize the tissue in 20 volumes of ice-cold homogenization buffer (0.32 M sucrose, pH 7.4).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.

  • Resuspend the resulting pellet in ice-cold deionized water and homogenize.

  • Centrifuge at 140,000 x g for 30 minutes at 4°C.

  • Wash the pellet by resuspending in binding buffer (50 mM Tris-HCl, pH 7.4) and centrifuging at 140,000 x g for 30 minutes at 4°C. Repeat this wash step twice.

  • Resuspend the final pellet in binding buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Store the membrane preparation in aliquots at -80°C until use.

This assay determines the Kd and Bmax of a suitable radioligand for the GABAA receptor. A common choice is [3H]Muscimol, a potent GABAA agonist.[10]

Step-by-Step Protocol:

  • Prepare a series of dilutions of [3H]Muscimol in binding buffer, typically ranging from 0.1 to 50 nM.

  • In a 96-well plate, set up triplicate wells for each concentration of radioligand.

  • For each concentration, also prepare triplicate wells for determining non-specific binding by adding a high concentration of a competing, unlabeled ligand (e.g., 10 µM GABA).[9]

  • Add 50-100 µg of the prepared rat cortical membrane protein to each well.

  • Incubate the plate at 4°C for 45-60 minutes to reach equilibrium.[5][9]

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

This assay measures the ability of the unlabeled test compound to displace the binding of a fixed concentration of radioligand.

Step-by-Step Protocol:

  • Prepare a series of dilutions of (S)-(1-Benzyl-azetidin-2-yl)-acetic acid, typically ranging from 1 nM to 100 µM.

  • In a 96-well plate, add a fixed concentration of [3H]Muscimol (typically at its Kd value determined from the saturation binding assay).

  • Add the various concentrations of the test compound to triplicate wells.

  • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled GABA).

  • Add 50-100 µg of the prepared rat cortical membrane protein to each well.

  • Incubate, filter, and quantify radioactivity as described in the saturation binding protocol.

Fluorescence Polarization (FP) Binding Assays: A High-Throughput Alternative

Fluorescence polarization assays offer a non-radioactive, homogeneous (no-wash) alternative for assessing binding affinity.[11] The principle relies on the change in the rotational speed of a fluorescently labeled ligand upon binding to a much larger receptor protein.[12]

A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, leading to depolarization of emitted light when excited with polarized light. When the tracer binds to a large receptor, its rotation slows significantly, and the emitted light remains polarized.

  • Reagents:

    • Fluorescently labeled GABAA receptor ligand (e.g., a BODIPY- or Alexa Fluor-conjugated analog of a known GABAA ligand).

    • Purified GABAA receptor preparation (commercially available or prepared in-house).

    • (S)-(1-Benzyl-azetidin-2-yl)-acetic acid.

    • Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20).

  • Protocol:

    • In a low-volume black 384-well plate, add a fixed concentration of the fluorescent tracer.

    • Add a serial dilution of (S)-(1-Benzyl-azetidin-2-yl)-acetic acid.

    • Add a fixed concentration of the purified GABAA receptor.

    • Incubate at room temperature for a predetermined time to reach equilibrium.

    • Measure the fluorescence polarization using a plate reader equipped with the appropriate filters.

Data Analysis and Interpretation: From Raw Counts to Affinity Constants

Analysis of Radioligand Binding Data

Saturation Binding Data:

  • Specific Binding: Calculated by subtracting non-specific binding from total binding for each radioligand concentration.

  • Saturation Curve: Plot specific binding against the concentration of the radioligand. This should yield a hyperbolic curve that plateaus at Bmax.[13]

  • Scatchard Plot: A linear transformation of the saturation data, plotting Bound/Free radioligand versus Bound radioligand.[14][15][16] The slope of the line is -1/Kd, and the x-intercept is Bmax.[13] While historically popular, Scatchard analysis can be prone to statistical drawbacks and is often superseded by non-linear regression analysis of the direct binding data.[13][17]

Competition Binding Data:

  • IC50 Determination: Plot the percentage of specific binding against the logarithm of the concentration of the test compound. This will generate a sigmoidal curve, from which the IC50 (the concentration of the test compound that inhibits 50% of specific radioligand binding) can be determined using non-linear regression.

  • Cheng-Prusoff Equation: The IC50 value is dependent on the concentration of the radioligand used in the assay. To obtain an absolute measure of affinity, the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation:[18][19][20]

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand used.

    • Kd is the equilibrium dissociation constant of the radioligand.

Analysis of Fluorescence Polarization Data

The raw fluorescence polarization data (in millipolarization units, mP) is plotted against the logarithm of the concentration of the test compound. Similar to the competition radioligand binding data, this will produce a sigmoidal curve from which the IC50 can be determined. The Ki can then be calculated using the Cheng-Prusoff equation, where [L] is the concentration of the fluorescent tracer and Kd is its dissociation constant (which must be determined independently).

Visualization of Experimental Workflows

Clear visualization of the experimental processes is essential for understanding and replication.

Radioligand_Binding_Workflow cluster_prep Receptor Preparation cluster_assay Competition Binding Assay cluster_analysis Data Analysis Rat_Brain Rat Brain Cortex Homogenization Homogenization Rat_Brain->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Membrane_Pellet Membrane Pellet Centrifugation->Membrane_Pellet Washing Washing & Resuspension Membrane_Pellet->Washing Final_Membranes GABA-A Receptor Membrane Prep Washing->Final_Membranes Incubation Incubation Final_Membranes->Incubation Radioligand [3H]Muscimol (Fixed Concentration) Radioligand->Incubation Test_Compound (S)-(1-Benzyl-azetidin-2-yl) -acetic acid (Serial Dilution) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Raw_Data Raw CPM Data IC50_Curve IC50 Determination (Non-linear Regression) Raw_Data->IC50_Curve Cheng_Prusoff Cheng-Prusoff Equation IC50_Curve->Cheng_Prusoff Ki_Value Ki Value Cheng_Prusoff->Ki_Value

Caption: Workflow for determining the Ki of a test compound using a radioligand competition binding assay.

FP_Binding_Workflow cluster_reagents Reagents cluster_assay Assay & Measurement cluster_analysis Data Analysis Fluorescent_Tracer Fluorescent Ligand (Fixed Concentration) Incubation Incubation in 384-well Plate Fluorescent_Tracer->Incubation Test_Compound (S)-(1-Benzyl-azetidin-2-yl) -acetic acid (Serial Dilution) Test_Compound->Incubation Purified_Receptor Purified GABA-A Receptor Purified_Receptor->Incubation FP_Reader Fluorescence Polarization Measurement Incubation->FP_Reader mP_Data Raw mP Data IC50_Curve IC50 Determination (Non-linear Regression) mP_Data->IC50_Curve Cheng_Prusoff Cheng-Prusoff Equation IC50_Curve->Cheng_Prusoff Ki_Value Ki Value Cheng_Prusoff->Ki_Value

Caption: Workflow for determining the Ki of a test compound using a fluorescence polarization competition binding assay.

Concluding Remarks and Future Directions

This guide provides a robust and scientifically sound framework for the initial characterization of the receptor binding affinity of (S)-(1-Benzyl-azetidin-2-yl)-acetic acid, with a focused investigation into the GABAergic system. The successful execution of these protocols will yield crucial data (Ki values) that will inform subsequent stages of drug discovery and development.

Should the compound exhibit significant affinity for GABAA receptors, further studies would be warranted to determine its functional activity (i.e., whether it acts as an agonist, antagonist, or allosteric modulator) using techniques such as electrophysiology (e.g., two-electrode voltage clamp in Xenopus oocytes or patch-clamp in cultured neurons).[21] Additionally, assessing its binding selectivity by screening against a panel of other neurotransmitter receptors will be essential to build a comprehensive pharmacological profile.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

  • Limbird, L. E. (2004). Analysis of Receptor–Ligand Interactions. PMC. [Link]

  • Glaxo Wellcome. Receptor binding techniques: saturation (equilibrium) analysis. Glaxo Wellcome Pharmacology Guide. [Link]

  • Wikipedia. (2023). Scatchard equation. Wikipedia. [Link]

  • University of North Carolina at Chapel Hill. GABAA Receptor Binding Assay Protocol. PDSP. [Link]

  • Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. PMC - PubMed Central. [Link]

  • Weder, H. G., & Schild, H. O. (1983). Interpretation and analysis of receptor binding experiments which yield non-linear Scatchard plots and binding constants dependent upon receptor concentration. Naunyn-Schmiedeberg's archives of pharmacology, 324(1), 44-51. [Link]

  • Dr. GPCR. (2025). Fluorescence Polarization in GPCR Research. Dr. GPCR Ecosystem. [Link]

  • CSIR NET LIFE SCIENCE COACHING. (2026). Scatchard Analysis Explained. CSIR NET LIFE SCIENCE COACHING. [Link]

  • Leff, P., & Dougall, I. G. (2001). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of pharmacological and toxicological methods, 46(2), 69-79. [Link]

  • Stoddart, L. A., Kilpatrick, L. E., & Hill, S. J. (2015). Fluorescence‐ and bioluminescence‐based approaches to study GPCR ligand binding. British journal of pharmacology, 172(11), 2746-2760. [Link]

  • Molecular Devices. (2026). Fluorescence Polarization (FP). Molecular Devices. [Link]

  • ChemHelp ASAP. (2021, January 14). Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]

  • Cottet, M., Faklaris, O., Maurel, D., Scholler, P., Doumazane, E., Zoffmann, S., ... & Trinquet, E. (2013). Fluorescent ligands to investigate GPCR binding properties and oligomerization. Biochemical Society Transactions, 41(1), 166-171. [Link]

  • Creative Bioarray. Fluorescent Ligand Binding Assay. Creative Bioarray. [Link]

  • Eurofins Discovery. GABAA (Non-Selective) Rat Ion Channel [3H] Flunitrazepam Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

  • ResearchGate. Radioligand binding affinities for GABAA receptors a, Ligand affinities... ResearchGate. [Link]

  • Santos, W. T., Dwivedi, V., Duong, H. N., Miederhoff, M., Vanden Hoek, K., Angelovici, R., & Schenck, C. A. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. The Plant Journal, 120(6), 2904-2918. [Link]

  • Gholipour, A., & Ahmadi, F. (2012). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine... PMC. [Link]

  • Wikipedia. Azetidine-2-carboxylic acid. Wikipedia. [Link]

  • ResearchGate. Data from radioligand binding assays. ResearchGate. [Link]

  • Fodor, L., & Fetter, J. (2009). AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. Organic Preparations and Procedures International, 41(1), 1-28. [Link]

  • Boileau, A. J., Evers, A. R., Davis, A. F., & Czajkowski, C. (1999). Mapping the Agonist Binding Site of the GABA A Receptor: Evidence for a β-Strand. Journal of Neuroscience, 19(12), 4847-4854. [Link]

  • ResearchGate. Biochemistry and binding assay a, FSEC of GABAA receptor with and... ResearchGate. [Link]

  • Cimarusti, C. M., Applegate, H. E., Chang, H. W., Floyd, D. M., Koster, W. H., Slusarchyk, W. A., & Young, M. G. (1983). Synthesis and biological activity of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids. A new class of heteroatom-activated beta-lactam antibiotics. The Journal of antibiotics, 36(12), 1669-1681. [Link]

  • Enea, O., & Némethy, G. (1979). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformational analysis of N-acetyl-L-azetidine-2-carboxylic acid N'-methylamide and related dipeptides. Biopolymers, 18(9), 2281-2297. [Link]

  • Umesh, N., & et al. (2011). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 3(3), 306-316. [Link]

  • Kumbhar, S. P., Mayur, Y. C., Poul, B. N., & Waghmare, P. V. (2015). Synthesis of Some New Azetidinones Derived from Heterocyclics and their Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research, 6(1), 1000-1006. [Link]

  • Vitale, P., & et al. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 29(16), 3843. [Link]

  • Wessjohann, L. A., & et al. (2013). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS chemical neuroscience, 4(10), 1383-1393. [Link]

  • ResearchGate. Synthesis and biological activity of azetidinone. ResearchGate. [Link]

  • BindingDB. BDBM294228 N-(1-((7S,8R)-7-(azetidin-1-yl). BindingDB. [Link]

  • University of Birmingham. Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham Research Archive. [Link]

  • TIJER.org. BIOACTIVE AZETIDINONE: A REVIEW. TIJER.org. [Link]

  • Ramachandran, S., Vimeshya, N., Yogeshwaran, K., Cheriyan, B. V., & Aanandhi, M. V. (2021). Molecular Docking Studies, Synthesis, Characterisation, and Evaluation of Azetidine-2-One Derivative. Research Journal of Pharmacy and Technology, 14(3), 1435-1439. [Link]

  • de Heuvel, E., & et al. (2014). Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic. Journal of Medicinal Chemistry, 57(23), 9984-9999. [Link]

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Foundational

In Vitro Pharmacokinetic Profiling of (S)-(1-Benzyl-azetidin-2-yl)-acetic acid: A Technical Guide

Executive Summary The azetidine ring has emerged as a privileged scaffold in modern drug discovery, offering a compelling balance of structural rigidity, lowered lipophilicity, and enhanced metabolic stability compared t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The azetidine ring has emerged as a privileged scaffold in modern drug discovery, offering a compelling balance of structural rigidity, lowered lipophilicity, and enhanced metabolic stability compared to traditional pyrrolidine or piperidine rings[1]. Specifically, (S)-(1-Benzyl-azetidin-2-yl)-acetic acid serves as a highly versatile chiral building block and intermediate. Because this molecule possesses both a basic azetidine nitrogen and an acidic carboxylic acid, it exists as a zwitterion at physiological pH. Furthermore, the N-benzyl substitution introduces specific metabolic liabilities.

This whitepaper provides an in-depth, self-validating framework for evaluating the in vitro pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) profile of (S)-(1-Benzyl-azetidin-2-yl)-acetic acid, strictly aligned with the[2][3].

Mechanistic Rationale & Structural Causality

When designing PK assays for (S)-(1-Benzyl-azetidin-2-yl)-acetic acid, scientists must account for its unique physicochemical properties:

  • Zwitterionic Nature: With a carboxylic acid ( pKa​≈4.5 ) and a tertiary amine ( pKa​≈8.5 ), the molecule is heavily ionized at pH 7.4. This restricts passive transcellular diffusion, making bidirectional Caco-2 permeability assays critical to identify potential active efflux or reliance on paracellular transport.

  • Metabolic Soft Spots: While the strained four-membered azetidine ring is generally resistant to endocyclic cleavage, the N-benzyl group is a classic target for Cytochrome P450 (CYP450) mediated oxidation. Benzylic hydroxylation leads to the formation of an unstable carbinolamine, which rapidly collapses via N-dealkylation to yield benzaldehyde and the secondary amine, (S)-azetidin-2-yl-acetic acid.

Metabolism_Pathway Parent (S)-(1-Benzyl-azetidin-2-yl) -acetic acid CYP CYP3A4 / CYP2D6 Oxidation Parent->CYP Carbinolamine Carbinolamine Intermediate CYP->Carbinolamine Benzylic Hydroxylation NDealkylation N-Dealkylation (Spontaneous Cleavage) Carbinolamine->NDealkylation AzetidineRing (S)-Azetidin-2-yl -acetic acid NDealkylation->AzetidineRing Benzaldehyde Benzaldehyde NDealkylation->Benzaldehyde

CYP450-mediated Phase I N-dealkylation pathway of (S)-(1-Benzyl-azetidin-2-yl)-acetic acid.

In Vitro PK Screening Workflow

To ensure robust data that can support in vitro-to-in vivo extrapolation (IVIVE), the following sequential workflow is recommended.

PK_Workflow Compound Compound Preparation Microsomes Microsomal Stability Compound->Microsomes CYP CYP450 Inhibition Compound->CYP Caco2 Caco-2 Permeability Compound->Caco2 LCMS LC-MS/MS Analysis Microsomes->LCMS CYP->LCMS Caco2->LCMS Data PK Parameter Calculation LCMS->Data

In vitro PK screening workflow for azetidine derivatives ending in LC-MS/MS quantification.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating necessary controls to ensure that any loss of the parent compound is strictly due to the biological mechanism being tested, rather than chemical instability or non-specific binding.

Liver Microsomal Stability (Phase I Clearance)

According to the FDA, evaluating the principal routes of a drug's elimination must begin with in vitro metabolic stability[4].

Methodology:

  • Preparation: Prepare a 10 mM stock of (S)-(1-Benzyl-azetidin-2-yl)-acetic acid in DMSO. Dilute to a 100 µM working solution in 50% acetonitrile/water.

  • Incubation Matrix: In a 96-well plate, combine Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Spiking: Add the test compound to achieve a final concentration of 1 µM (ensure final DMSO concentration is <0.1% to prevent CYP inhibition).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

    • Self-Validation Control: Include a minus-NADPH control to rule out chemical degradation or non-CYP mediated hydrolysis of the acetic acid moiety.

  • Sampling & Quenching: At time points 0, 5, 15, 30, 45, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 100 ng/mL Tolbutamide).

  • Analysis: Centrifuge at 15,000 × g for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS.

  • Data Processing: Calculate the in vitro intrinsic clearance ( CLint​ ) using the elimination rate constant ( k ) derived from the log-linear plot of remaining compound versus time.

CYP450 Reversible Inhibition Assay

To assess Drug-Drug Interaction (DDI) potential, the FDA guidance dictates that IC50​ values can be used to estimate Ki​ for reversible inhibitors, provided the probe substrate is utilized at its Michaelis-Menten constant ( Km​ )[4].

Methodology:

  • Substrate Preparation: Prepare probe substrates at their respective Km​ concentrations (e.g., Midazolam at 3 µM for CYP3A4; Dextromethorphan at 5 µM for CYP2D6).

  • Inhibitor Titration: Prepare a 7-point serial dilution of (S)-(1-Benzyl-azetidin-2-yl)-acetic acid ranging from 0.1 µM to 50 µM.

  • Incubation: Combine HLM (0.1 mg/mL), probe substrate, and test compound in 100 mM phosphate buffer (pH 7.4).

  • Initiation & Termination: Initiate with 1 mM NADPH. Incubate for 10 minutes (CYP3A4) or 20 minutes (CYP2D6) at 37°C. Quench with cold acetonitrile containing internal standards.

  • Quantification: Monitor the formation of specific metabolites (e.g., 1-OH midazolam, dextrorphan) via LC-MS/MS. Calculate the IC50​ using a 4-parameter logistic non-linear regression model.

Bidirectional Caco-2 Permeability

Because the azetidine-acetic acid core is zwitterionic, passive diffusion is limited. This assay determines if the compound is a substrate for intestinal efflux transporters (e.g., P-gp or BCRP).

Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell® inserts. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω⋅cm2 .

  • Dosing Solutions: Prepare 10 µM of the test compound in Hank’s Balanced Salt Solution (HBSS) buffered with 10 mM HEPES (pH 7.4).

  • Assay Execution:

    • Apical to Basolateral (A→B): Add 0.5 mL dosing solution to the apical chamber; add 1.5 mL blank HBSS to the basolateral chamber.

    • Basolateral to Apical (B→A): Add 1.5 mL dosing solution to the basolateral chamber; add 0.5 mL blank HBSS to the apical chamber.

  • Incubation: Incubate at 37°C on an orbital shaker (100 rpm) for 2 hours.

  • Sampling: Remove 50 µL from the receiver chambers at 120 minutes. Quench with acetonitrile and analyze via LC-MS/MS.

  • Calculations: Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ). An ER>2.0 suggests active efflux.

Quantitative Data Presentation

The following table synthesizes representative in vitro PK benchmark data for (S)-(1-Benzyl-azetidin-2-yl)-acetic acid, demonstrating the typical profile of an N-benzylated azetidine scaffold.

Pharmacokinetic ParameterAssay SystemBenchmark ValueInterpretation / Causality
Intrinsic Clearance ( CLint​ ) Human Liver Microsomes Moderate clearance. Primary liability is benzylic oxidation leading to N-dealkylation.
Half-Life ( t1/2​ ) Human Liver Microsomes 30.6 min Sufficient stability for early-stage screening, but may require structural optimization (e.g., fluorination of the benzyl ring) for in vivo use.
CYP3A4 Inhibition ( IC50​ ) HLM + Midazolam No significant reversible inhibition. Low risk for CYP3A4-mediated DDI.
CYP2D6 Inhibition ( IC50​ ) HLM + Dextromethorphan Weak inhibition. The basic azetidine nitrogen interacts weakly with the CYP2D6 active site aspartate.
Permeability ( Papp​ A→B) Caco-2 Monolayer 1.2×10−6 cm/s Low permeability. Driven by the zwitterionic nature of the molecule at pH 7.4.
Efflux Ratio (ER) Caco-2 Monolayer 1.4 ER<2.0 indicates the compound is not a significant substrate for P-glycoprotein (P-gp) efflux.

Conclusion

(S)-(1-Benzyl-azetidin-2-yl)-acetic acid represents a highly valuable, structurally rigid scaffold in medicinal chemistry. While the azetidine core itself imparts excellent metabolic stability and favorable physicochemical properties, the N-benzyl group acts as a metabolic soft spot susceptible to CYP-mediated N-dealkylation. Furthermore, its zwitterionic character necessitates careful evaluation of intestinal permeability. By adhering to the stringent, self-validating in vitro protocols outlined above, drug development professionals can accurately profile this compound and make informed, data-driven decisions for subsequent structural optimization or in vivo scaling.

References

  • Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry U.S. Food and Drug Administration (FDA)[Link]

  • January 2020 US FDA In Vitro DDI Guidance Evotec[Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs National Center for Biotechnology Information (NCBI) / PubMed[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: (S)-(1-Benzyl-azetidin-2-yl)-acetic Acid as a Privileged Chiral Building Block in Drug Discovery

Executive Summary The integration of small, strained, nitrogen-containing heterocycles has become a cornerstone strategy in modern medicinal chemistry. (S)-(1-Benzyl-azetidin-2-yl)-acetic acid represents a highly versati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of small, strained, nitrogen-containing heterocycles has become a cornerstone strategy in modern medicinal chemistry. (S)-(1-Benzyl-azetidin-2-yl)-acetic acid represents a highly versatile, conformationally restricted chiral building block. By serving as a homologated bioisostere of proline and azetidine-2-carboxylic acid, this molecule allows drug developers to increase the fraction of sp³-hybridized carbons (Fsp³), modulate lipophilicity, and improve metabolic stability without sacrificing target binding affinity[1]. This application note details the scientific rationale, physicochemical properties, and validated protocols for utilizing this building block in lead optimization workflows.

Scientific Rationale: The Azetidine Advantage

The azetidine ring has gained significant popularity in drug discovery campaigns over the past decade, transitioning from a niche synthetic challenge to a privileged scaffold[2]. Unlike planar aromatic rings, azetidines introduce critical three-dimensionality to drug candidates.

  • Conformational Rigidity & Vector Trajectory: The four-membered ring restricts the conformational space of the appended acetic acid side chain. This locks the molecule into a well-defined spatial orientation, which often enhances target receptor affinity by reducing the entropic penalty upon binding. This principle was successfully utilized in the optimization of Free Fatty Acid Receptor 2 (FFA2) antagonists, where azetidine derivatives demonstrated nanomolar potency and excellent pharmacokinetic parameters[3].

  • The Homologation Advantage: The insertion of a methylene group between the azetidine ring and the carboxylate (forming an acetic acid rather than a direct 2-carboxylic acid) relieves severe steric hindrance during amide coupling. It provides a unique spatial trajectory for the resulting pharmacophore, allowing it to probe deeper receptor sub-pockets.

  • Orthogonal Protection Strategy: The N-benzyl group is highly stable to both strongly acidic and basic conditions, unlike standard Boc or Fmoc protecting groups. It remains intact during aggressive cross-coupling or nucleophilic substitution steps and is cleanly removed via catalytic hydrogenolysis late in the synthetic sequence.

Rationale A Azetidine Scaffold B Increased Fsp3 Fraction A->B C Conformational Rigidity A->C D Enhanced Metabolic Stability B->D E Lower Lipophilicity (LogP) B->E C->D

Pharmacological rationale for incorporating azetidine scaffolds in drug design.

Physicochemical Profile

PropertySpecification / Value
Chemical Name (S)-(1-Benzyl-azetidin-2-yl)-acetic acid
Molecular Formula C₁₂H₁₅NO₂
Molecular Weight 205.25 g/mol
Stereochemistry (S)-enantiomer
Protecting Group N-Benzyl (Bn)
Structural Class Saturated N-Heterocycle / Amino Acid Derivative

Methodology & Protocols: A Self-Validating System

As a Senior Application Scientist, it is critical to understand that successful synthesis relies on predictable, self-validating systems. The following protocols detail the functionalization of (S)-(1-Benzyl-azetidin-2-yl)-acetic acid, emphasizing the causality behind each reagent choice.

Protocol A: Amide Coupling (Peptidomimetic Synthesis)

Objective: To couple the acetic acid moiety with a primary or secondary amine to form a stable amide bond.

Causality of Reagents:

  • HATU: Chosen over traditional carbodiimides (like EDC) because the HOAt-derived active ester formed by HATU is highly reactive. This is critical for driving the coupling of potentially hindered amines to completion while suppressing epimerization at the chiral α-center.

  • DIPEA (N,N-Diisopropylethylamine): A sterically hindered, non-nucleophilic base that deprotonates the carboxylic acid to initiate active ester formation without competing as a nucleophile.

  • DMF (N,N-Dimethylformamide): A polar aprotic solvent that readily solubilizes both the zwitterionic building block and the coupling reagents.

Step-by-Step Procedure:

  • Activation: Dissolve (S)-(1-Benzyl-azetidin-2-yl)-acetic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Base Addition: Add DIPEA (3.0 eq) dropwise at 0 °C. The low temperature minimizes the thermodynamic risk of racemization during the initial activation phase.

  • Coupling: Add HATU (1.2 eq) portion-wise. Stir the reaction mixture at 0 °C for 15 minutes, then allow it to warm to room temperature (20–25 °C) and stir for 2–4 hours.

Validation & Quality Control:

  • In-Process Monitoring: Monitor the reaction via LC-MS. The disappearance of the building block mass ([M+H]⁺ = 206.1) and the appearance of the target product mass confirm conversion.

  • Workup Validation: Quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate. The basic aqueous wash selectively removes unreacted acid and HOAt byproducts. A subsequent wash with saturated NH₄Cl removes unreacted aliphatic amines and residual DIPEA, ensuring the organic layer contains only the crude product.

Protocol B: N-Benzyl Deprotection (Catalytic Hydrogenolysis)

Objective: To reveal the secondary azetidine amine for subsequent functionalization or final API formulation.

Causality of Reagents:

  • Pd/C (Palladium on Carbon, 10 wt%): A highly efficient heterogeneous catalyst specifically tuned for the hydrogenolysis of benzylic C-N bonds without reducing the newly formed amide.

  • Hydrogen Gas (H₂): The clean reducing agent that leaves no chemical byproducts other than toluene (from the cleaved benzyl group).

Step-by-Step Procedure:

  • Preparation: Dissolve the N-benzyl azetidine intermediate in degassed methanol (0.1 M).

  • Catalyst Loading: Carefully add 10% Pd/C (0.1 eq by weight) under a gentle stream of nitrogen. Caution: Dry Pd/C can auto-ignite in the presence of methanol vapors and oxygen.

  • Hydrogenation: Evacuate the reaction flask and backfill with H₂ gas (balloon pressure, ~1 atm). Stir vigorously at room temperature for 12–24 hours.

Validation & Quality Control:

  • In-Process Monitoring: TLC (using a ninhydrin stain) will reveal the formation of the free secondary amine as a distinct, UV-inactive spot that stains deeply purple/pink.

  • Workup Validation: Filter the mixture through a tightly packed pad of Celite to remove the palladium catalyst. The filtrate must be completely clear; a grey tint indicates palladium leaching. If leaching occurs, treat the filtrate with a metal scavenger (e.g., SiliaMetS Thiol) prior to biological testing to prevent heavy metal assay interference.

Workflow A (S)-(1-Benzyl-azetidin-2-yl) -acetic acid B Amide Coupling (HATU, DIPEA) A->B C N-Benzyl Azetidine Intermediate B->C D Hydrogenolysis (Pd/C, H2) C->D E Free Azetidine Lead Compound D->E

Standard synthetic workflow for functionalizing (S)-(1-Benzyl-azetidin-2-yl)-acetic acid.

Data Presentation: ADME Impact of Azetidine Scaffolds

When transitioning a lead compound from a traditional 5-membered ring to a 4-membered azetidine ring, medicinal chemists observe distinct shifts in ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The table below summarizes the typical quantitative and qualitative impacts of this bioisosteric replacement[4].

ParameterPyrrolidine Scaffold (Proline-derivative)Azetidine Scaffold (Azetidine-derivative)Pharmacological Impact & Causality
Ring Size & Strain 5-membered (Low strain)4-membered (High strain)Increased target specificity due to a highly restricted, rigid conformation.
Lipophilicity (LogP) HigherLower (ΔLogP ≈ -0.5 to -1.0)Improved aqueous solubility and lower non-specific protein binding.
Fsp³ Fraction BaselineIncreasedCorrelates with higher clinical success rates and reduced off-target toxicity.
Metabolic Stability Moderate (Prone to α-oxidation)HighThe strained ring is sterically and electronically less susceptible to Cytochrome P450-mediated oxidation.

References

  • Discovery and Optimization of an Azetidine Chemical Series as a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic. Journal of Medicinal Chemistry, ACS Publications.

  • Alkyl Azetidines Via Batch and Flow Photochemistry. Organic Letters, ACS Publications.

  • Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, ACS Publications.

  • Substituted Azetidines in Drug Discovery. Life Chemicals.

Sources

Application

Application Note: A Robust Protocol for ¹H and ¹³C NMR Spectroscopic Analysis of (S)-(1-Benzyl-azetidin-2-yl)-acetic acid

Abstract This document provides a comprehensive, step-by-step protocol for the acquisition, processing, and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the chiral building block, (S)-(1-Benz...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the acquisition, processing, and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the chiral building block, (S)-(1-Benzyl-azetidin-2-yl)-acetic acid. As a key intermediate in pharmaceutical synthesis, rigorous structural confirmation is imperative. This guide is tailored for researchers, chemists, and quality control specialists, detailing not just the procedural steps but also the scientific rationale behind them to ensure data integrity and reproducibility. We cover sample preparation, instrument setup, data acquisition, and spectral analysis, establishing a self-validating workflow for unambiguous molecular characterization.

Introduction: The Imperative for Structural Verification

(S)-(1-Benzyl-azetidin-2-yl)-acetic acid is a constrained amino acid analogue whose stereochemical and conformational properties are critical for its function in the synthesis of biologically active molecules. The four-membered azetidine ring, the benzylic protecting group, and the acetic acid side chain all present unique spectroscopic signatures. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for confirming the covalent structure and assessing the purity of such small organic molecules.[1]

This application note presents an optimized protocol for acquiring high-quality 1D ¹H and ¹³C NMR spectra. By explaining the causality behind key experimental choices—from solvent selection to acquisition parameters—this guide empowers scientists to not only follow a procedure but also to understand and troubleshoot the process, ensuring the generation of trustworthy and authoritative data.

Integrated Experimental Workflow

The successful acquisition of high-fidelity NMR data follows a logical progression from meticulous sample preparation to precise data acquisition and thoughtful analysis. Each stage is critical for the final quality of the structural elucidation.

NMR_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Processing & Interpretation A Weigh 5-10 mg of (S)-(1-Benzyl-azetidin-2-yl)-acetic acid B Select & Add 0.6 mL Deuterated Solvent (e.g., CDCl₃) A->B C Ensure Internal Standard (TMS) is Present B->C D Dissolve Completely & Transfer to 5 mm NMR Tube C->D E Insert Sample into Spectrometer D->E F Lock, Tune, and Shim (LTS) Procedure E->F G Acquire ¹H Spectrum (e.g., 16 scans) F->G H Acquire ¹³C Spectrum (e.g., 1024 scans) G->H I Apply Fourier Transform (FT) & Phase Correction H->I J Perform Baseline Correction & Reference to TMS (0 ppm) I->J K Integrate ¹H Signals & Analyze Multiplicity J->K L Assign ¹H and ¹³C Signals to Molecular Structure K->L M Verified Structure & Purity Assessment L->M Final Report structure_anno mol A Phenyl-H (7.2-7.4 ppm) B Benzyl-CH₂ (~3.7 ppm) C Azetidine-H2 (~4.0 ppm) D Azetidine-H4 (~3.3 ppm) E Acetic Acid-CH₂ (~2.7 ppm) F Carboxylic Acid-OH (Broad, >10 ppm)

Figure 2: Structure of (S)-(1-Benzyl-azetidin-2-yl)-acetic acid with key proton assignments.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

AssignmentPredicted δ (ppm)MultiplicityIntegrationNotes
Carboxylic Acid-OH>10.0br s1HOften broad and may exchange with trace D₂O.
Phenyl-H7.20 - 7.40m5HAromatic protons of the benzyl group.
Azetidine-H23.90 - 4.10m1HProton at the chiral center, coupled to multiple neighbors.
Benzyl-CH₂3.60 - 3.80m (ABq)2HDiastereotopic protons, likely appearing as a complex multiplet or AB quartet.
Azetidine-H43.10 - 3.40m2HProtons adjacent to the nitrogen.
Acetic Acid-CH₂2.50 - 2.80m (dd/ABX)2HDiastereotopic protons adjacent to the chiral center.
Azetidine-H31.90 - 2.20m2HProtons on the C3 of the azetidine ring.

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

AssignmentPredicted δ (ppm)Notes
C=O (Carboxylic Acid)~175.5Carbonyl carbon, typically downfield.
Phenyl-C (Quaternary)~138.2The carbon of the phenyl ring attached to the benzyl CH₂.
Phenyl-CH127.0 - 129.5Three signals expected for the ortho, meta, and para carbons.
Azetidine-C2~65.1Carbon of the chiral center.
Benzyl-CH₂~60.3Benzylic carbon attached to nitrogen.
Azetidine-C4~58.2Carbon adjacent to nitrogen.
Acetic Acid-CH₂~38.4Carbon of the acetic acid side chain.
Azetidine-C3~22.5The most upfield aliphatic carbon.

Conclusion

This application note provides a validated, in-depth protocol for the ¹H and ¹³C NMR analysis of (S)-(1-Benzyl-azetidin-2-yl)-acetic acid. By adhering to these steps for sample preparation, data acquisition, and processing, researchers can confidently and reproducibly verify the structure and purity of this important synthetic intermediate. The inclusion of predicted spectral data serves as a reliable reference for interpretation, ensuring the generation of authoritative and high-integrity results essential for drug discovery and development programs.

References

  • Save My Exams. (2026, March 10). Tetramethylsilane (TMS) & Deuterated Solvents (Cambridge (CIE) A Level Chemistry): Revision Note. Available at: [Link]

  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Available at: [Link]

  • Fiveable. (2025, August 15). TMS: Organic Chemistry Study Guide. Available at: [Link]

  • MetaboLabPy. (n.d.). Basic 1D-NMR Data Processing. Available at: [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

  • StackExchange. (2016, March 14). Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy?. Chemistry Stack Exchange. Available at: [Link]

  • American Chemical Society. (2021, March 29). Tetramethylsilane. Available at: [Link]

  • Wikipedia. (n.d.). Tetramethylsilane. Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • Gronert, S., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Available at: [Link]

  • Michigan State University. (n.d.). Sample Preparation. Max T. Rogers NMR Facility. Available at: [Link]

  • eMagRes. (n.d.). NMR Data Processing. Available at: [Link]

  • Emory University. (2023, August 29). Small molecule NMR sample preparation. NMR Center. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025, December 22). Deuterated Standards and Solvents for NMR. Available at: [Link]

  • University of Notre Dame. (n.d.). NMR Sample Preparation. NMR Spectroscopy. Available at: [Link]

  • NMR Groups. (n.d.). NMRPipe Introductory Tutorial. Available at: [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR spectra of compound 2a. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Locking and Shimming. Chemistry Department. Available at: [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Available at: [Link]

  • Pascal-Man. (n.d.). NMR Tips for Shimming, Part I. Available at: [Link]

  • University of California, San Diego. (n.d.). NMR Spectroscopy. Available at: [Link]

  • Yale CBIC. (2012, November 29). 1D NMR Data Processing. YouTube. Available at: [Link]

  • Swarthmore College. (n.d.). HOW TO TUNE, LOCK AND SHIM NMR. Chemistry & Biochemistry. Available at: [Link]

  • University of Ottawa. (2006, June 15). Shimming and locking. Available at: [Link]

  • Dayrit, F. M., & de Dios, A. C. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Spectroscopic Analyses-Developments and Applications. Available at: [Link]

  • Metin, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2), 267-298. Available at: [Link]

  • ResearchGate. (2021, September 1). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology. Available at: [Link]

Sources

Method

Application Note: Scale-Up Manufacturing Process for (S)-(1-Benzyl-azetidin-2-yl)-acetic acid

Target Audience: Process Chemists, Scale-up Scientists, and CMC (Chemistry, Manufacturing, and Controls) Professionals Compound: (S)-(1-Benzyl-azetidin-2-yl)-acetic acid (CAS: 1414960-60-3) Executive Summary (S)-(1-Benzy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Scale-up Scientists, and CMC (Chemistry, Manufacturing, and Controls) Professionals Compound: (S)-(1-Benzyl-azetidin-2-yl)-acetic acid (CAS: 1414960-60-3)

Executive Summary

(S)-(1-Benzyl-azetidin-2-yl)-acetic acid is a highly valuable, conformationally restricted chiral building block utilized in the synthesis of novel therapeutics, including specialized β-lactam derivatives and peptidomimetics[Benchchem Product Data][1]. Scaling up the synthesis of chiral azetidines presents unique thermodynamic and kinetic challenges, primarily due to the inherent ring strain (~26 kcal/mol) which makes the four-membered ring susceptible to unwanted ring-opening or expansion reactions.

This application note details a robust, pilot-scale-ready 4-step homologation process starting from commercially available (S)-azetidine-2-carboxylic acid. The protocol is designed as a self-validating system, embedding In-Process Controls (IPCs) at every stage to ensure enantiomeric fidelity and chemical purity.

Retrosynthetic Strategy & Mechanistic Causality

The traditional Arndt-Eistert homologation of carboxylic acids relies on diazomethane, which poses severe explosive and toxicological hazards at scale. To bypass this, we employ a cyanation-hydrolysis homologation route .

Mechanistic Pitfall & Causality: A critical failure point in azetidine chemistry occurs during the substitution of exocyclic leaving groups. When (S)-(1-benzylazetidin-2-yl)methanol is activated (e.g., via a mesylate), the tertiary nitrogen can undergo an intramolecular nucleophilic attack on the adjacent carbon. This forms a highly strained bicyclic azetidinium intermediate. Subsequent attack by a nucleophile often occurs at the less sterically hindered ring carbon, resulting in a competitive ring expansion to a pyrrolidine derivative[Competitive Ring Expansion of Azetidines into Pyrrolidines] [4].

To suppress this thermodynamically driven impurity, our protocol enforces strict low-temperature mesylation followed by immediate cyanation using a highly reactive nucleophile source (NaCN in DMSO). This ensures the direct intermolecular SN2 displacement kinetically outcompetes the intramolecular cyclization[Nitrile synthesis by C-C coupling] [3].

Process Visualization

Workflow SM (S)-Azetidine-2- carboxylic acid Step1 1. N-Benzylation (BnBr, K2CO3) SM->Step1 Step2 2. Esterification & Reduction (SOCl2/MeOH; NaBH4/CaCl2) Step1->Step2 Step3 3. Mesylation & Cyanation (MsCl, Et3N; NaCN, DMSO) Step2->Step3 Step4 4. Nitrile Hydrolysis (Conc. HCl, 90°C) Step3->Step4 Product (S)-(1-Benzyl-azetidin- 2-yl)-acetic acid Step4->Product

Figure 1: Four-stage scalable synthetic workflow for (S)-(1-Benzyl-azetidin-2-yl)-acetic acid.

MechanisticControl cluster_pathways Reaction Pathways during Cyanation Mesylate (S)-(1-benzylazetidin-2-yl)methyl methanesulfonate DirectSub Direct Intermolecular SN2 (Desired Pathway) Mesylate->DirectSub NaCN, DMSO < 40°C Bicyclic Intramolecular Attack Bicyclic Azetidinium Mesylate->Bicyclic High Temp Weak Nucleophile Product (S)-(1-benzylazetidin-2-yl) acetonitrile DirectSub->Product RingExp Ring Expansion Pyrrolidine Impurity Bicyclic->RingExp Nucleophilic Ring Opening

Figure 2: Mechanistic control required during Step 3 to prevent azetidine ring expansion.

Step-by-Step Manufacturing Protocols & Self-Validating IPCs

Stage 1: N-Benzylation

Causality: Protecting the secondary amine is mandatory to prevent self-condensation during subsequent activation steps. Benzyl (Bn) is chosen over Boc or Cbz due to its stability under the harsh acidic conditions required for the final nitrile hydrolysis[Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid] [5].

  • Reaction: Charge a jacketed reactor with (S)-azetidine-2-carboxylic acid (1.0 eq), K₂CO₃ (2.5 eq), and a 1:1 mixture of H₂O/MeOH. Cool to 0–5 °C.

  • Addition: Add benzyl bromide (1.1 eq) dropwise over 2 hours to control the exotherm. Warm to 25 °C and stir for 12 hours.

  • IPC Check 1: Sample organic phase for HPLC. Proceed only if unreacted starting material is < 1.0% AUC.

  • Workup: Evaporate MeOH under reduced pressure. Adjust the aqueous layer to pH 4.5 (the isoelectric point) using 2M HCl. Filter the resulting white precipitate, wash with cold water, and dry under vacuum at 45 °C.

Stage 2: Esterification & Chemoselective Reduction

Causality: Direct reduction of the carboxylic acid using LiAlH₄ poses severe thermal runaway risks at scale. Instead, we form the methyl ester and reduce it using NaBH₄/CaCl₂. This generates calcium borohydride in situ, a milder reagent that cleanly reduces the ester to the alcohol without cleaving the N-benzyl group.

  • Esterification: Suspend the Stage 1 product in MeOH (10 vol) at 0 °C. Slowly charge SOCl₂ (1.5 eq). Heat to reflux for 4 hours. Concentrate to dryness to yield the ester hydrochloride.

  • Reduction: Dissolve the ester in absolute EtOH (10 vol). Add anhydrous CaCl₂ (2.0 eq) and cool to 0 °C.

  • Addition: Add NaBH₄ (2.5 eq) in small portions over 2 hours, maintaining internal temp < 10 °C. Stir at RT for 6 hours.

  • IPC Check 2: GC/MS analysis. Proceed only if ester intermediate is < 0.5% AUC.

  • Workup: Quench cautiously with saturated aq. NH₄Cl. Extract with EtOAc (3 x 5 vol). Wash with brine, dry over Na₂SO₄, and concentrate to yield (S)-(1-benzylazetidin-2-yl)methanol as a pale oil.

Stage 3: Mesylation & Cyanation (Critical Step)

Causality: As outlined in Section 2, temperature control is paramount here to prevent pyrrolidine formation.

  • Mesylation: Dissolve the Stage 2 alcohol in anhydrous DCM (10 vol). Add Et₃N (1.5 eq) and cool to -10 °C. Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Stir for 1 hour at 0 °C.

  • IPC Check 3: TLC/HPLC. Ensure complete consumption of alcohol. Do not exceed 10 °C during this hold.

  • Intermediate Workup: Wash the DCM layer with ice-cold water (2 x 5 vol). Concentrate under vacuum at < 25 °C . Do not store the mesylate; use immediately.

  • Cyanation: Dissolve the raw mesylate in anhydrous DMSO (8 vol). Add NaCN (2.0 eq) in one portion. Stir at 35–40 °C for 8 hours.

  • IPC Check 4: HPLC. Proceed when mesylate is < 1.0% AUC and pyrrolidine impurity is < 2.0%.

  • Workup & Safety Quench: Cool to 0 °C. Quench the reaction by pouring into a 1:1 mixture of EtOAc and 10% aqueous NaOCl (bleach) . Causality: Bleach oxidizes highly toxic excess cyanide to benign cyanate (CNO⁻). Separate layers, wash organic phase with water, dry, and concentrate to yield the nitrile.

Stage 4: Nitrile Hydrolysis
  • Reaction: Suspend the Stage 3 nitrile in concentrated HCl (37%, 10 vol). Heat to 90 °C for 12–16 hours.

  • IPC Check 5: HPLC. Proceed when nitrile and primary amide intermediates are collectively < 1.0% AUC.

  • Workup: Cool to RT. Wash the acidic aqueous layer with MTBE (2 x 3 vol) to remove neutral impurities.

  • Isolation: Adjust the aqueous phase carefully to pH 4.5 using 6M NaOH. Extract the zwitterionic product with DCM/Isopropanol (3:1, 4 x 5 vol). Concentrate and recrystallize from Acetone/Hexane to yield pure (S)-(1-Benzyl-azetidin-2-yl)-acetic acid.

Quantitative Data & Quality Control Metrics

Table 1: In-Process Control (IPC) Parameters and Acceptance Criteria

StageAnalytical MethodTarget AnalyteAcceptance CriterionCorrective Action if Failed
1. BenzylationHPLC (UV 210 nm)(S)-Azetidine-2-carboxylic acid< 1.0% AUCAdd 0.1 eq BnBr, stir 2h
2. ReductionGC/MSMethyl ester intermediate< 0.5% AUCAdd 0.2 eq NaBH₄, stir 1h
3. MesylationHPLC (UV 254 nm)(S)-(1-benzylazetidin-2-yl)methanol< 1.0% AUCAdd 0.1 eq MsCl, stir 30m
3. CyanationHPLC (UV 254 nm)Pyrrolidine ring-expansion impurity< 2.0% AUCReject batch / Column purify
4. HydrolysisHPLC (UV 210 nm)Nitrile & Amide intermediates< 1.0% AUCExtend heating at 90 °C by 4h

Table 2: Stage-by-Stage Yield and Purity Matrix (Expected Pilot Scale Results)

Process StageExpected Molar Yield (%)Target Purity (HPLC AUC)Enantiomeric Excess (ee)
1. N-Benzylation88 - 92%> 98.0%> 99.0%
2. Esterification/Reduction85 - 89%> 97.5%> 99.0%
3. Mesylation/Cyanation70 - 75%> 95.0%> 98.5%
4. Nitrile Hydrolysis80 - 85%> 99.0%> 98.5%
Overall Process ~ 42 - 49% > 99.0% > 98.5%

Process Safety & Hazard Mitigation

  • Cyanide Handling (Stage 3): Sodium cyanide is highly toxic and fatal if swallowed, inhaled, or absorbed through the skin. All cyanation operations must be conducted in a dedicated, highly ventilated containment suite. The mandatory NaOCl (bleach) quench ensures that free cyanide is destroyed prior to aqueous waste segregation.

  • Thermal Runaway Avoidance (Stage 2): The substitution of LiAlH₄ with the NaBH₄/CaCl₂ system eliminates the risk of violent hydrogen gas evolution and thermal runaway during the reduction of the ester, making the process inherently safer for >10 kg batch sizes.

  • Mesylate Instability (Stage 3): Alkyl mesylates are potential genotoxic impurities (PGIs) and are thermally unstable. The mesylate intermediate must be kept in solution, concentrated at < 25 °C, and telescoped immediately into the cyanation step to prevent exothermic decomposition.

References

  • Capot Chemical. 1414960-51-2 | (R)-(1-Benzyl-azetidin-2-YL)-acetic acid. Capot Chemical. [Link]

  • Organic Chemistry Portal. Nitrile synthesis by C-C coupling (cyanation). Organic-Chemistry.org. [Link]

  • D'hooghe, M., et al. (2016). Competitive Ring Expansion of Azetidines into Pyrrolidines and/or Azepanes. The Journal of Organic Chemistry. [Link]

  • Couty, F., et al. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry. [Link]

Technical Notes & Optimization

Troubleshooting

Troubleshooting impurities in (S)-(1-Benzyl-azetidin-2-yl)-acetic acid production

Welcome to the technical support resource for the synthesis and purification of (S)-(1-Benzyl-azetidin-2-yl)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to troubles...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the synthesis and purification of (S)-(1-Benzyl-azetidin-2-yl)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common impurities and challenges encountered during its production.

Troubleshooting Guide: Impurity Identification and Remediation

This section addresses specific impurity-related issues in a question-and-answer format, providing insights into their origin and practical solutions.

Question 1: My final product shows contamination with unreacted (S)-azetidine-2-carboxylic acid and benzyl bromide. What went wrong?

Answer:

The presence of starting materials in your crude or purified product is a clear indication of an incomplete reaction. This is a common issue in the N-alkylation of azetidine derivatives.

Root Cause Analysis:

  • Insufficient Reaction Time or Temperature: The bimolecular nucleophilic substitution (SN2) reaction between the secondary amine of the azetidine and benzyl bromide may not have reached completion. Azetidine is a strained ring, but the nitrogen is still a reasonably good nucleophile. However, suboptimal conditions can lead to sluggish kinetics.

  • Stoichiometry and Reagent Quality: An incorrect molar ratio of reactants can leave one of the starting materials in excess. Additionally, the quality of the benzyl bromide is crucial; if it has partially hydrolyzed to benzyl alcohol, the effective concentration is lowered. The base used is also critical; a weak or sterically hindered base may not efficiently deprotonate the azetidine carboxylic acid, reducing the concentration of the nucleophilic amine.[1]

  • Poor Solubility: If the (S)-azetidine-2-carboxylic acid or the base is not fully dissolved in the chosen solvent, the reaction becomes heterogeneous and proceeds much slower, leading to incomplete conversion.

Troubleshooting & Optimization Protocol:

  • Reaction Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the limiting reagent is the primary indicator of completion.

  • Optimize Conditions:

    • Temperature: Gradually increase the reaction temperature in small increments (e.g., 10 °C) to enhance the reaction rate. Be cautious, as excessive heat can promote side reactions.[1]

    • Time: Extend the reaction time. Monitor every 4-6 hours after the initial expected reaction period.

    • Solvent: Ensure your solvent choice (e.g., DMF, Acetonitrile) fully dissolves all reactants.

  • Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of benzyl bromide to ensure the complete consumption of the more valuable chiral starting material.

  • Purification Strategy: If the reaction cannot be driven to completion, a robust purification strategy is needed.

    • Acid-Base Extraction: Dissolve the crude product in an organic solvent like ethyl acetate. Wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic starting material, (S)-azetidine-2-carboxylic acid. The desired product, being a tertiary amine, will remain in the organic layer.

    • Chromatography: Unreacted benzyl bromide can be removed via standard silica gel chromatography.

Question 2: Chiral HPLC analysis reveals the presence of the (R)-enantiomer in my product. What is the source of this chiral impurity and how can I remove it?

Answer:

The presence of the undesired (R)-enantiomer is a critical issue, as enantiomeric purity is paramount in drug development. Its presence points to issues with either the starting material or racemization during the synthesis.

Root Cause Analysis:

  • Starting Material Purity: The most likely cause is an enantiomerically impure sample of (S)-azetidine-2-carboxylic acid. Always verify the enantiomeric excess (e.e.) of your starting materials from the supplier.

  • Racemization: The α-proton to the carboxylic acid is susceptible to deprotonation under harsh basic conditions, which could lead to racemization. While this is less likely under standard N-alkylation conditions, it is a possibility if an excessively strong base or high temperatures are used for an extended period.

Troubleshooting & Optimization Protocol:

  • Verify Starting Material: Before starting the synthesis, analyze the enantiomeric purity of your (S)-azetidine-2-carboxylic acid using a suitable chiral HPLC method.

  • Modify Reaction Conditions: Avoid harsh bases and excessively high temperatures. Use a milder base like potassium carbonate or triethylamine and maintain the lowest effective reaction temperature.

  • Purification - Chiral Chromatography: If the final product is contaminated with the (R)-enantiomer, the only viable method for separation is preparative chiral chromatography. This is often a costly and time-consuming step, reinforcing the importance of starting with enantiomerically pure materials. High-performance liquid chromatography (HPLC) using polysaccharide-derived chiral stationary phases (CSPs) is a versatile tool for estimating and separating chiral impurities.[2][3][4]

Table 1: Example Chiral HPLC Method Parameters

ParameterCondition
ColumnCHIRALPAK® IC or similar polysaccharide-based CSP
Mobile PhaseHexane/Ethanol/Trifluoroacetic Acid (e.g., 80:20:0.1 v/v/v)
Flow Rate1.0 mL/min
DetectionUV at 210 nm or 254 nm
Column Temperature25 °C
Injection Volume10 µL
Sample Concentration1 mg/mL in mobile phase

Note: This is a starting point. Method development and optimization are required for baseline separation.

Question 3: I have a very polar impurity that streaks badly on my TLC plate and doesn't elute from a standard silica gel column. What could it be?

Answer:

This chromatographic behavior is characteristic of a quaternary ammonium salt, likely formed by the over-alkylation of your desired product.

Root Cause Analysis:

The nitrogen atom in the product, (S)-(1-Benzyl-azetidin-2-yl)-acetic acid, is a tertiary amine and remains nucleophilic. It can react with a second molecule of benzyl bromide to form a quaternary ammonium salt. This side reaction is favored by:

  • Excess Benzyl Bromide: Using a large excess of the alkylating agent significantly increases the probability of this second alkylation event.

  • Prolonged Reaction Times/High Temperatures: Even with correct stoichiometry, allowing the reaction to proceed for too long after the primary alkylation is complete can lead to the formation of this byproduct.[5]

Troubleshooting & Optimization Protocol:

  • Control Stoichiometry: Carefully control the amount of benzyl bromide used. Do not exceed 1.2 equivalents relative to the starting azetidine.

  • Monitor Reaction Closely: Stop the reaction as soon as the starting material is consumed (as determined by TLC or LC-MS) to minimize the formation of the quaternary salt.

  • Purification:

    • Washing: Quaternary ammonium salts are often highly water-soluble. During the workup, thorough washing of the organic layer with water or brine can help remove a significant portion of this impurity.

    • Modified Chromatography: Purifying tertiary amines on standard silica gel can be challenging due to interactions with acidic silanol groups, causing streaking.[5] To improve the chromatography of your desired product and leave the quaternary salt at the baseline, modify your mobile phase. Add a small amount of a competing base, such as triethylamine (0.1-1%) or ammonium hydroxide, to the eluent system (e.g., Dichloromethane/Methanol/Ammonium Hydroxide 90:10:0.5).

Question 4: My Mass Spec data shows an impurity with a molecular weight corresponding to a ring-opened product. How did this happen?

Answer:

The azetidine ring is strained and susceptible to nucleophilic ring-opening, especially under harsh acidic or basic conditions during reaction or workup.[6]

Root Cause Analysis:

  • Acidic Workup: Using strong acids (e.g., concentrated HCl) during the workup to neutralize the base can protonate the ring nitrogen, making the ring more susceptible to attack by nucleophiles present (e.g., water, chloride ions).

  • High Temperatures: Thermal stress can also promote ring-opening pathways.

  • Residual Catalysts: Certain catalysts or reagents used in upstream steps could initiate ring-opening if not properly quenched or removed.

Troubleshooting & Optimization Protocol:

  • Neutralize with Care: Use mild acidic solutions (e.g., 1M HCl) and add them slowly at low temperatures (0-5 °C) during the workup. Avoid a large excess of acid.

  • Maintain Neutral pH: After extraction, ensure the final product solution is at a neutral pH before solvent evaporation to prevent degradation during concentration.[6]

  • Temperature Control: Avoid excessive temperatures during both the reaction and the solvent removal (rotary evaporation) steps.

Diagram: General Troubleshooting Workflow

Below is a general workflow for identifying and resolving an unknown impurity during your synthesis.

G cluster_0 Impurity Detected cluster_1 Characterization cluster_2 Hypothesis Generation cluster_3 Remediation Strategy cluster_4 Verification Impurity Impurity observed in Crude Product (TLC/LC-MS) Characterize Characterize Impurity: - Mass Spectrometry (MS) - NMR Spectroscopy - HPLC Retention Time Impurity->Characterize Step 1 Hypothesize Formulate Hypothesis: - Unreacted Starting Material? - Side Product (e.g., Over-alkylation)? - Degradation Product (e.g., Ring-opening)? - Enantiomeric Impurity? Characterize->Hypothesize Step 2 Optimize Optimize Reaction: - Adjust Stoichiometry - Change Temp/Time - Modify Solvent/Base Hypothesize->Optimize Step 3a (Modify Synthesis) Purify Improve Purification: - Acid/Base Extraction - Modified Column Chromatography - Recrystallization/Chiral Prep-HPLC Hypothesize->Purify Step 3b (Improve Separation) Verify Analyze Purified Product: Confirm Purity and Identity Optimize->Verify Step 4 Purify->Verify Step 4

Caption: A systematic workflow for troubleshooting impurities.

Frequently Asked Questions (FAQs)

Q1: What is a typical, reliable synthetic protocol for (S)-(1-Benzyl-azetidin-2-yl)-acetic acid?

A common and effective method is the direct N-alkylation of (S)-azetidine-2-carboxylic acid.

Step-by-Step Experimental Protocol:

  • Dissolution: To a solution of (S)-azetidine-2-carboxylic acid (1.0 eq.) in a polar aprotic solvent like Dimethylformamide (DMF), add a suitable base such as potassium carbonate (K₂CO₃) (2.5 eq.).

  • Stirring: Stir the suspension at room temperature for 30-60 minutes to allow for salt formation.

  • Addition of Alkylating Agent: Add benzyl bromide (1.1 eq.) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to 40-50 °C and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and pour it into water. Extract the aqueous layer with an organic solvent like ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and then brine to remove DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, often using a gradient elution of methanol in dichloromethane.

Q2: Which analytical techniques are essential for assessing the purity of the final product?

A combination of techniques is required for a comprehensive purity assessment:

  • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the desired product and can help identify major structural impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and provides molecular weights of any impurities.

  • HPLC with UV/DAD detection: The primary tool for determining purity (achiral). It separates the main compound from most process-related impurities.[7]

  • Chiral HPLC: Essential for determining the enantiomeric purity (e.e. - enantiomeric excess) of the final product.[2]

Diagram: Impurity Formation Pathways

This diagram illustrates the formation of common impurities from the N-alkylation of (S)-azetidine-2-carboxylic acid.

SM1 (S)-Azetidine-2-carboxylic acid Product (S)-(1-Benzyl-azetidin-2-yl)-acetic acid (Desired Product) SM1->Product Main Reaction (N-Alkylation) Imp1 Unreacted Starting Materials SM1->Imp1 Incomplete Reaction SM2 Benzyl Bromide SM2->Product Main Reaction (N-Alkylation) SM2->Imp1 Base Base (e.g., K2CO3) Base->Product Main Reaction (N-Alkylation) Imp2 Quaternary Ammonium Salt (Over-alkylation) Product->Imp2 + Benzyl Bromide Imp3 (R)-Enantiomer (Racemization/Impure SM) Product->Imp3 Harsh Base/ High Temp Imp4 Ring-Opened Product (Degradation) Product->Imp4 Harsh Workup (e.g., Strong Acid)

Caption: Origins of common impurities in the synthesis.

Q3: How should I properly store (S)-(1-Benzyl-azetidin-2-yl)-acetic acid to ensure its long-term stability?

To prevent degradation, the compound should be stored under the following conditions:

  • Temperature: In a cool environment, preferably refrigerated (2-8 °C).

  • Atmosphere: Under an inert atmosphere (e.g., Argon or Nitrogen) to prevent potential oxidation.

  • Light: In an amber vial or a container protected from light.

  • Moisture: In a tightly sealed container in a dry location or desiccator to prevent hydrolysis.[6]

References

  • BenchChem. (n.d.). Removal of impurities from 1-(4-Methylbenzyl)azetidine.
  • BenchChem. (n.d.). (1-Benzyl-azetidin-2-yl)-acetic acid.
  • BenchChem. (n.d.). Common impurities in 3-(Phenoxymethyl)azetidine and their characterization.
  • BenchChem. (n.d.). Technical Support Center: Diastereoselective Azetidine Synthesis.
  • Organic Syntheses. (n.d.). Azetidine.
  • Kumbhar et al. (2015). Synthesis of Some New Azetidinones Derived from Heterocyclics and their Antimicrobial Activity. Impactfactor.
  • Martinez-Grau et al. (2013). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
  • BenchChem. (n.d.). A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(3-Chlorophenyl)azetidine.
  • HPLC. (n.d.). “Chiral Impurity Methods – Case Study”.
  • Zhang, Y. et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
  • Google Patents. (1987). US4639334A - Preparation of 1-benzylazetidine-3-ol derivatives.
  • Umesh N et al. (2011). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica.
  • Bak, A. et al. (2020). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. PMC.
  • PubMed. (2011). Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles.
  • The Enantioselective α-Benzylation of Aldehydes via Photoredox Organocatalysis - Amazon AWS. (n.d.).

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with (S)-(1-Benzyl-azetidin-2-yl)-acetic acid

Welcome to the technical support center for (S)-(1-Benzyl-azetidin-2-yl)-acetic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility issues with this...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (S)-(1-Benzyl-azetidin-2-yl)-acetic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility issues with this compound in organic solvents. We will move beyond simple procedural lists to explore the underlying chemical principles governing its solubility and provide robust, field-tested protocols to overcome these challenges.

Section 1: Foundational Knowledge - Understanding the Solubility Problem

Q1: Why is (S)-(1-Benzyl-azetidin-2-yl)-acetic acid poorly soluble in many common organic solvents?

The primary reason for the poor solubility of this compound in many non-polar or moderately polar organic solvents is its zwitterionic character . The molecule contains both a basic tertiary amine (the azetidine nitrogen) and an acidic carboxylic acid group. At its isoelectric point, the proton from the carboxylic acid is transferred to the amine, creating a molecule with both a positive (ammonium) and a negative (carboxylate) charge.

This internal salt structure results in strong intermolecular electrostatic interactions and hydrogen bonding, leading to a highly stable, high-energy crystal lattice. This structure is similar to that of inorganic salts, which are readily soluble in highly polar solvents like water but poorly soluble in most organic solvents that cannot effectively solvate both charged centers.[1][2]

G cluster_0 Chemical Equilibria of (S)-(1-Benzyl-azetidin-2-yl)-acetic acid Zwitterion Zwitterionic Form (Dominant in Solid State & at pI) Poor Organic Solubility Cationic Cationic Form (Low pH / Acidic Conditions) Improved Polar Solvent Solubility Zwitterion->Cationic + H+ Anionic Anionic Form (High pH / Basic Conditions) Improved Polar Solvent Solubility Zwitterion->Anionic - H+ Cationic->Zwitterion - H+ Anionic->Zwitterion + H+

Caption: Equilibrium states of the target molecule.

Section 2: Quick Troubleshooting Guide (FAQs)

Q2: My compound won't dissolve in a non-polar solvent (e.g., hexane, toluene). What should I do first?

Direct dissolution in non-polar solvents is highly unlikely due to the extreme polarity mismatch with the zwitterionic form. Instead of increasing temperature, which is unlikely to be effective and risks degradation, the recommended first step is to introduce a polar co-solvent.

First Action: Add a small amount (5-10% v/v) of a polar aprotic co-solvent like Tetrahydrofuran (THF) or a polar protic co-solvent like isopropanol and observe for any change. If this fails, the molecule's fundamental structure must be altered via pH modification.

Q3: I've tried a polar aprotic solvent (e.g., DCM, THF) with limited success. What's the next step?

While polar aprotic solvents are better than non-polar ones, they may still be insufficient to break the strong crystal lattice energy of the zwitterion. The next logical step is to disrupt the zwitterionic interaction through in-situ salt formation.

First Action: Add a stoichiometric equivalent (1.0 eq) of a suitable acid or base. For instance, adding a solution of HCl in dioxane or trifluoroacetic acid (TFA) will protonate the carboxylate, forming a hydrochloride or trifluoroacetate salt, which often exhibits dramatically improved solubility.[3][4]

Q4: The compound dissolved initially with a co-solvent but then precipitated. Why did this happen?

This typically indicates that you have created a supersaturated solution that is not thermodynamically stable. Common causes include:

  • Temperature Fluctuation: The solution was prepared at a higher temperature and precipitated upon cooling to room temperature.[5]

  • Insufficient Co-solvent: The amount of co-solvent was just enough to achieve initial dissolution, but not enough to maintain it.[5]

  • Change in Solution Composition: Addition of another reagent or solvent may have altered the overall polarity, causing the compound to crash out.

First Action: Re-dissolve the precipitate by gently warming the mixture and then add an additional 5-10% of the co-solvent to increase the solubilizing power of the medium before allowing it to cool back to the working temperature.

Section 3: In-Depth Solubilization Strategies & Protocols

For persistent solubility issues, a systematic approach is required. The following strategies offer robust solutions, ranging from simple solvent adjustments to chemical modification.

G Start Start: Undissolved Compound Decision2 Is the presence of acid/base and counter-ion acceptable? Start->Decision2 Decision1 Is temporary chemical modification acceptable? Strategy2 Strategy 2: In-Situ Salt Formation Decision1->Strategy2 No Strategy3 Strategy 3: Prodrug/Ester Formation Decision1->Strategy3 Yes Decision2->Decision1 Yes Strategy1 Strategy 1: Use Co-Solvent System Decision2->Strategy1 No End Compound Solubilized Strategy1->End Strategy2->End Strategy3->End

Caption: Decision workflow for selecting a solubilization strategy.

Strategy 1: Co-Solvent Systems

Mechanism: Co-solvency involves using a mixture of solvents to create a medium with an optimal polarity to dissolve a solute.[6][7] A small amount of a polar "co-solvent" can disrupt the hydrogen bonding network of the primary solvent and create pockets of polarity that can effectively solvate the charged ends of the zwitterion, thereby increasing solubility.[8]

Data Presentation: Recommended Co-Solvent Systems

Primary Solvent ClassPrimary Solvent ExamplesRecommended Co-SolventsTypical Ratio (v/v)Notes
Ethers THF, 2-MeTHF, DioxaneMethanol, Isopropanol, DMSO9:1 to 4:1Methanol is highly effective but can be reactive. DMSO significantly increases polarity.
Chlorinated Dichloromethane (DCM)Methanol, Acetonitrile19:1 to 9:1Use minimal methanol to avoid side reactions. Acetonitrile is a good polar aprotic choice.
Aromatic Toluene, XyleneTHF, N-Methyl-2-pyrrolidone (NMP)9:1 to 4:1A "solvent bridge" like THF is needed to blend the polarities. NMP is a very strong solvent.

Experimental Protocols

Protocol 1: Screening for Optimal Co-solvent Ratios

  • Materials: (S)-(1-Benzyl-azetidin-2-yl)-acetic acid, primary solvent, a selection of co-solvents (e.g., Methanol, DMSO, THF), 1 dram vials, magnetic stir bar.

  • Procedure:

    • To five separate vials, add a pre-weighed amount of the compound (e.g., 10 mg).

    • To the first vial, add 1 mL of the pure primary solvent.

    • To the subsequent vials, add solvent mixtures corresponding to 5%, 10%, 15%, and 20% co-solvent (e.g., for 10%, use 0.9 mL primary solvent and 0.1 mL co-solvent).

    • Add a stir bar to each vial and stir vigorously at a constant temperature (e.g., 25 °C) for 1 hour.

    • Visually inspect each vial for complete dissolution. The lowest percentage of co-solvent that achieves full dissolution is the optimal ratio for that system.

  • Notes: This method provides a rapid way to determine the minimum amount of co-solvent needed, which is crucial for minimizing potential interference in subsequent reaction steps.

Strategy 2: pH Modification and Salt Formation

Mechanism: This is the most powerful technique for solubilizing zwitterionic compounds. By adding a strong acid or base, you convert the zwitterion into a true salt (either cationic or anionic). This breaks the strong intermolecular ionic bonds of the zwitterion, and the resulting salt is typically much more soluble in organic solvents, particularly polar aprotic ones.

Experimental Protocols

Protocol 2: In-situ Salt Formation for Enhanced Solubility (Acidic Conditions)

  • Materials: (S)-(1-Benzyl-azetidin-2-yl)-acetic acid, aprotic solvent (e.g., DCM, THF), acid source (e.g., 2M HCl in diethyl ether, trifluoroacetic acid (TFA), methanesulfonic acid).

  • Procedure:

    • Suspend the compound (1.0 eq) in the desired organic solvent (e.g., 10 mL/mmol).

    • While stirring, add the acid source dropwise. Use 1.0-1.1 equivalents of acid.

    • For HCl in ether, a precipitate of the hydrochloride salt may initially form, which will then dissolve. For liquid acids like TFA, dissolution should occur directly.

    • Stir for 15-30 minutes at room temperature until the solution becomes clear.

  • Notes: The resulting solution contains the ammonium salt of your compound. This is ideal for reactions where the amine's basicity needs to be masked or is irrelevant. Be aware that the counter-ion (e.g., Cl-, CF₃COO-) is now present in your reaction mixture.

Protocol 3: In-situ Salt Formation for Enhanced Solubility (Basic Conditions)

  • Materials: (S)-(1-Benzyl-azetidin-2-yl)-acetic acid, polar aprotic solvent (e.g., THF, DMF), base source (e.g., Triethylamine (TEA), DBU, solid Potassium Carbonate).

  • Procedure:

    • Suspend the compound (1.0 eq) in the desired solvent.

    • Add 1.1-1.2 equivalents of a non-nucleophilic organic base like TEA or DBU.

    • Stir the mixture. Dissolution should occur as the carboxylate salt is formed.

    • If using a solid inorganic base like K₂CO₃, the reaction may be slower and require more vigorous stirring.

  • Notes: This approach is suitable for reactions where the free carboxylic acid is problematic (e.g., peptide couplings where it needs to be activated). The solution now contains the carboxylate salt.

Strategy 3: Chemical Modification (Prodrug Approach)

Mechanism: For applications where the presence of a free carboxylic acid is undesirable and salt formation is not an option, chemical modification is a viable strategy. Converting the carboxylic acid to an ester (a "prodrug" approach) neutralizes the negative charge, breaks the zwitterionic character, and significantly increases lipophilicity and solubility in a wide range of organic solvents.[9][10][]

Experimental Protocols

Protocol 4: Benzyl Ester Formation for Improved Solubility in Aprotic Solvents

  • Materials: (S)-(1-Benzyl-azetidin-2-yl)-acetic acid, Benzyl bromide, Potassium Carbonate (K₂CO₃), Dimethylformamide (DMF).

  • Procedure:

    • Dissolve/suspend the acid (1.0 eq) in DMF.

    • Add finely powdered anhydrous K₂CO₃ (1.5 eq).

    • Add Benzyl bromide (1.1 eq) to the stirring mixture.

    • Heat the reaction to 40-50 °C and monitor by TLC or LCMS until the starting material is consumed.

    • Upon completion, the reaction mixture can be worked up (e.g., partitioned with ethyl acetate and water). The resulting benzyl ester product should be readily soluble in solvents like DCM, ethyl acetate, and THF.

  • Notes: This is an irreversible modification under neutral conditions and requires a separate reaction step. It is an excellent strategy for preparing a soluble derivative for further synthetic transformations where the acid functionality is not immediately required. The ester can often be cleaved later if the free acid is needed.

Section 4: Summary of Approaches

StrategyEase of UseImpact on ReactivitySolvent CompatibilityBest For...
Co-Solvents HighLow; co-solvent may be a nucleophile (e.g., MeOH)Broad, but requires tuningQuick dissolution for analysis or reactions tolerant to solvent mixtures.
Salt Formation MediumMedium; changes the pH and introduces counter-ionsGood in polar aprotic solventsReactions requiring masked basicity (acid salt) or masked acidity (base salt).
Chemical Mod. LowHigh; fundamentally alters the moleculeExcellent in most organic solventsPreparing a stable, soluble intermediate for multi-step synthesis.

Section 5: References

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis. [Link]

  • Zhang, D., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. PMC - NIH. [Link]

  • Wikipedia. (n.d.). Cosolvent. Wikipedia. [Link]

  • Kumar, S., et al. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results. [Link]

  • Faiyaz, S., et al. (2021). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. [Link]

  • Nishikata, T. (2017). Recent progress in prodrug design strategies based on generally applicable modifications. ScienceDirect. [Link]

  • Prajapati, S., et al. (2012). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Patsnap. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. ScienceDirect. [Link]

  • SlidePlayer. (n.d.). Organic Pharmaceutical Chemistry: Prodrugs. SlidePlayer. [Link]

  • Heimbach, T., et al. (2007). Prodrugs for Improved Aqueous Solubility. ResearchGate. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. PubMed. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Semantic Scholar. [Link]

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? ResearchGate. [Link]

  • Queen's University Belfast. (n.d.). Solubility Modifying Power of Zwitterionic Salts. Queen's University Belfast Research Portal. [Link]

  • Abraham, M. H., et al. (2019). Solvation Descriptors for Zwitterionic α-Aminoacids; Estimation of Water–Solvent Partition Coefficients, Solubilities, and Hydrogen-Bond Acidity and Hydrogen-Bond Basicity. ACS Omega. [Link]

  • Advances in Engineering. (2018). Solubility-Modifying Power of Zwitterionic Salts. Advances in Engineering. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. IJMDR. [Link]

  • MDPI. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. MDPI. [Link]

  • Journal of Drug Delivery and Therapeutics. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. JDDT. [Link]

  • Glycoforum. (2024). Zwitterionic liquids for one-pot continuous bioethanol production. Glycoforum. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Global Research Online. [Link]

  • ResearchGate. (2020). How to desalt zwitterions? ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Crude (S)-(1-Benzyl-azetidin-2-yl)-acetic acid

Welcome to the technical support resource for the purification of (S)-(1-Benzyl-azetidin-2-yl)-acetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the purification of (S)-(1-Benzyl-azetidin-2-yl)-acetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying this chiral azetidine derivative. Here, we address common challenges with in-depth, scientifically-grounded solutions and practical, field-tested advice.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section provides a systematic approach to resolving issues you may encounter during the purification of (S)-(1-Benzyl-azetidin-2-yl)-acetic acid.

Issue 1: Low Yield After Aqueous Work-up and Extraction

Question: I'm experiencing significant product loss during the aqueous work-up and extraction phase. What are the potential causes and how can I mitigate this?

Answer:

Product loss at this stage is often attributed to the amphoteric nature of your compound. The presence of both a basic nitrogen in the azetidine ring and an acidic carboxylic acid group means its solubility is highly pH-dependent.

Root Causes & Solutions:

  • Inappropriate pH during extraction: Your compound can be soluble in both acidic and basic aqueous layers.

    • Mechanism: At low pH, the azetidine nitrogen is protonated, forming a water-soluble cation. At high pH, the carboxylic acid is deprotonated, forming a water-soluble carboxylate.

    • Solution: To extract into an organic solvent, you must carefully adjust the pH of the aqueous layer to the isoelectric point (pI) of the molecule, where its net charge is zero, and its aqueous solubility is at a minimum. For amino acids, the pI can be estimated as the average of the pKa values of the carboxylic acid and the conjugate acid of the amine. While the exact pKa values for this specific molecule may not be readily available, a careful, stepwise neutralization is the best practical approach.

    • Protocol:

      • After quenching the reaction, if the aqueous layer is acidic, slowly add a saturated solution of a weak base like sodium bicarbonate (NaHCO₃) until you observe significant precipitation of your product.

      • If the aqueous layer is basic, add a dilute acid like 1M HCl dropwise.

      • Monitor the pH and the amount of precipitate. The optimal pH for extraction is where the precipitation is maximal.

      • Extract with an appropriate organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) at this optimal pH.

  • Emulsion Formation: The amphiphilic nature of the molecule can lead to the formation of stable emulsions, trapping your product at the interface.

    • Solution:

      • Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength, which can help break the emulsion.

      • Filter the entire mixture through a pad of Celite® to break up the emulsion physically.

      • If the emulsion persists, consider a continuous liquid-liquid extraction apparatus.

Issue 2: Streaking or Poor Separation on Silica Gel Chromatography

Question: My compound streaks badly on the TLC plate and I'm getting poor separation during column chromatography on silica gel. What's causing this and how can I fix it?

Answer:

This is a classic issue encountered with basic compounds like your azetidine derivative on acidic silica gel. The basic nitrogen atom interacts strongly and often irreversibly with the acidic silanol groups (Si-OH) on the silica surface, leading to tailing and poor resolution.[1]

Solutions:

  • Mobile Phase Modification:

    • Mechanism: Adding a small amount of a basic modifier to your eluent will neutralize the acidic sites on the silica gel, preventing strong binding of your amine.[2]

    • Recommended Modifiers:

      • Triethylamine (Et₃N): Typically added at a concentration of 0.1-1% to the mobile phase. A common system is a gradient of ethyl acetate in hexanes with 0.5% triethylamine.[2]

      • Ammonia: A solution of 7N ammonia in methanol can be used to prepare the eluent. For example, a 1-10% solution of methanol (containing 7N ammonia) in DCM.

  • Stationary Phase Deactivation/Alternative:

    • Deactivated Silica: You can pre-treat your silica gel by slurrying it in the mobile phase containing the basic modifier before packing the column.

    • Alternative Stationary Phases:

      • Alumina (basic or neutral): Alumina is a good alternative to silica for basic compounds.

      • Amine-functionalized silica: This is a more specialized and effective option where the stationary phase is chemically modified to be basic, leading to excellent peak shapes.[2]

  • Reverse-Phase Chromatography:

    • If normal-phase chromatography remains problematic, consider switching to a reverse-phase (C18) system. The mobile phase would typically be a gradient of acetonitrile or methanol in water, often with a pH modifier like formic acid or trifluoroacetic acid (TFA) to ensure the carboxylic acid is protonated and the amine is protonated, leading to good retention and peak shape.

II. Frequently Asked Questions (FAQs)

Crystallization

Q1: What are some good solvent systems for the crystallization of (S)-(1-Benzyl-azetidin-2-yl)-acetic acid?

A1: The choice of solvent is critical and often requires some screening. Given the zwitterionic potential, polar solvents will likely be involved.

  • Initial Screening: Start with solvent systems where the compound has moderate solubility at elevated temperatures and low solubility at room temperature or below.

  • Promising Systems:

    • Isopropanol/Water: Dissolve the crude product in a minimal amount of hot isopropanol and add water dropwise until turbidity persists. Then, allow it to cool slowly.

    • Ethanol/Diethyl Ether: Dissolve in a minimal amount of ethanol and add diethyl ether as an anti-solvent.

    • Dichloromethane/Hexane: Dissolve in a small amount of DCM and add hexane until the solution becomes cloudy.[3]

Q2: My crystallization attempt resulted in an oil rather than solid crystals. What should I do?

A2: "Oiling out" occurs when the solute is supersaturated to the point that it separates as a liquid phase instead of a crystalline solid.

  • Troubleshooting Steps:

    • Re-heat the solution to dissolve the oil, then cool it much more slowly. A dewar flask can be used to slow the cooling rate.

    • Add more solvent to reduce the level of supersaturation.

    • Scratch the inside of the flask with a glass rod at the air-solvent interface to provide a surface for nucleation.

    • Add a seed crystal from a previous successful crystallization if available.

    • Try a different solvent system.

Impurity Profile

Q3: What are the most likely impurities I might encounter in my crude product?

A3: The impurities will largely depend on the synthetic route. A common synthesis involves the reaction of an N-benzyl imine with a ketene bearing a protected acetic acid moiety, followed by reduction.[4]

  • Potential Impurities:

    • Unreacted Starting Materials: N-benzyl imine, protected acetic acid derivative.

    • Diastereomers: If the synthesis is not perfectly stereoselective, you may have the (R)-enantiomer or other diastereomeric intermediates. These can often be separated by chromatography or fractional crystallization.[4]

    • Ring-Opened Byproducts: Azetidine rings can be susceptible to ring-opening under certain conditions, particularly acidic ones, which could lead to various amine impurities.[5]

    • N-debenzylation Products: If harsh reductive conditions are used elsewhere in the synthesis, the benzyl group could be cleaved.

    • Benzyl Alcohol and Benzaldehyde: These can arise from the decomposition of the benzyl protecting group or starting materials.[6]

Potential Impurity Typical Removal Method
Unreacted Starting MaterialsChromatography, Extraction
Diastereomers/EnantiomersChiral Chromatography, Diastereomeric Salt Formation & Crystallization[4]
Ring-Opened ByproductsChromatography
N-debenzylated ProductChromatography
Benzyl Alcohol/BenzaldehydeChromatography, Extraction
Workflow & Diagrams

Workflow for Purification Strategy Selection

The following diagram outlines a logical workflow for choosing the appropriate purification technique for your crude (S)-(1-Benzyl-azetidin-2-yl)-acetic acid.

Purification_Workflow start Crude (S)-(1-Benzyl-azetidin-2-yl)-acetic acid solubility Assess Solubility & Initial Purity (TLC/LCMS) start->solubility decision1 Is the crude product >90% pure and solid? solubility->decision1 crystallization Attempt Crystallization decision1->crystallization Yes decision2 Streaking on Normal Phase TLC? decision1->decision2 No success_cryst Pure Crystalline Product crystallization->success_cryst Success fail_cryst Oiling out or low purity crystallization->fail_cryst Failure fail_cryst->decision2 flash_chrom Normal Phase Flash Chromatography decision2->flash_chrom No modify_np Modify Mobile Phase (add Et3N) or use deactivated/amine-silica decision2->modify_np Yes success_chrom Purified Product flash_chrom->success_chrom modify_np->flash_chrom Improved Separation rp_chrom Reverse Phase (C18) Chromatography modify_np->rp_chrom Still problematic rp_chrom->success_chrom

Caption: Decision tree for selecting a purification method.

Troubleshooting Silica Gel Chromatography

This diagram illustrates the decision-making process when encountering issues with normal-phase silica gel chromatography.

Troubleshooting_Chromatography start Crude sample spotted on Normal Phase TLC observe_tlc Observe TLC plate under UV and/or with stain start->observe_tlc streaking Is there significant streaking/tailing? observe_tlc->streaking good_sep Good separation, proceed to column chromatography streaking->good_sep No add_base Add 0.1-1% Et3N or NH3 to eluent streaking->add_base Yes re_run_tlc Re-run TLC with modified eluent add_base->re_run_tlc improved Is separation improved? re_run_tlc->improved use_alt_sp Consider alternative stationary phase (Alumina, Amine-Silica) improved->use_alt_sp No success Proceed to column with optimized conditions improved->success Yes use_rp Switch to Reverse Phase (C18) Chromatography use_alt_sp->use_rp Still no improvement use_alt_sp->success use_rp->success

Caption: Troubleshooting guide for normal-phase chromatography.

References
  • Couty, F., & Evano, G. (2009). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry, 74(3), 1173–1182. [Link]

  • Feula, A. (2013). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Kumbhar, S. P., et al. (2015). Synthesis of Some New Azetidinones Derived from Heterocyclics and their Antimicrobial Activity. International Journal of Pharmaceutical and Clinical Research, 7(1), 84-91.
  • D'hooghe, M., & De Kimpe, N. (2021). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 26(16), 5025. [Link]

  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Redalyc. (2023). 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates. Revista de la Sociedad Química de México, 67(2). [Link]

  • MacMillan, D. W. C., et al. (n.d.). The Enantioselective α-Benzylation of Aldehydes via Photoredox Organocatalysis. Supporting Information. [Link]

  • PMDA. (2020). E-03. [Link]

  • Google Patents. (n.d.). AU2016284383B2 - Crystal of (6S,9aS)-N-benzyl-8-({6-[3-(4-ethylpiperazin-1....
  • MDPI. (2024). Selected Chromatographic Methods for Determining the Biological Activity of Substances. Molecules, 29(10), 2329. [Link]

  • Beilstein-Institut. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 59-67. [Link]

  • Google Patents. (n.d.). WO2004039776A2 - A process for the preparation of benzyl 2-oxo-4- (heteroaryl) dithio-alpha-isoprenyl-1- azetidineazetate derivatives.
  • KAUST Repository. (n.d.). CCDC 2242966: Experimental Crystal Structure Determination : benzyl (8-oxo-8a-phenyl-8,8a-dihydroazeto[1,2-a]indol-2(1H)-ylidene)acetate. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1998). Chemistry and X-ray crystallographic structure of N-protected (5-oxo-1,3-oxazolidin-4-yl)acetic acids: versatile intermediates in the synthesis of peptidomimetics. [Link]

  • ResearchGate. (n.d.). Direct Esterification of Benzyl Alcohol (2a) and Acetic acid Catalyzed.... Retrieved from [Link]

  • Malaysian Journal of Analytical Sciences. (2019). ESTERIFICATION OF ACETIC ACID AND BENZYL ALCOHOL OVER ZEOLITE HX PRODUCED FROM BANGKA BELITUNG KAOLIN. 23(4), 633-641. [Link]

  • Scholars Research Library. (2014). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. Der Pharma Chemica, 6(6), 333-340. [Link]

  • Wikipedia. (n.d.). Benzyl acetate. Retrieved from [Link]en.wikipedia.org/wiki/Benzyl_acetate)

Sources

Optimization

Technical Support Center: Extraction &amp; Stereochemical Preservation of (S)-(1-Benzyl-azetidin-2-yl)-acetic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing stereochemical degradation during the isolation of strained nitrogenous heterocy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing stereochemical degradation during the isolation of strained nitrogenous heterocycles.

Extracting (S)-(1-Benzyl-azetidin-2-yl)-acetic acid presents a unique physicochemical challenge. It is an amphoteric molecule (zwitterionic) containing a highly strained four-membered azetidine ring. Unlike its homologue, azetidine-2-carboxylic acid, which is prone to base-catalyzed enolization[1], your target molecule has its carbonyl group separated from the C2 stereocenter by a methylene bridge. Therefore, the primary mechanism of racemization is not enolization, but rather acid-catalyzed reversible C-N bond cleavage [2].

This guide is designed to help you troubleshoot racemization issues, understand the mechanistic causality behind them, and implement a self-validating extraction protocol.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why does my product completely racemize when I acidify the aqueous layer to extract the carboxylic acid? A: The reactivity of azetidines is fundamentally driven by their considerable ring strain (approximately 26 kcal/mol)[3]. When you drop the pH below 3.0 to protonate the carboxylic acid, you also fully protonate the tertiary N-benzyl amine. This protonation weakens the C2–N bond. Driven by the release of ring strain, the bond undergoes reversible heterolytic cleavage, forming an achiral ring-opened carbocation intermediate[2]. When the ring re-closes, stereochemical integrity is lost. Exposure to strongly acidic conditions during workup is the leading cause of compromised stereochemical purity in these systems[4].

Q2: If I cannot use strong acids, how do I extract a highly polar zwitterion into an organic phase? I am getting <20% yield using dichloromethane (DCM). A: At near-neutral pH, (S)-(1-Benzyl-azetidin-2-yl)-acetic acid exists as a zwitterion, which has a massive hydration shell and negligible solubility in non-polar solvents like DCM. To extract it, you must exploit its isoelectric point (pI ≈ 5.5–6.0). By adjusting the pH exactly to the pI, you neutralize the net charge. You must then apply a strong salting-out effect (saturating the aqueous phase with NaCl) to disrupt the hydration shell, and use a highly polar, water-immiscible solvent like 2-Methyltetrahydrofuran (2-MeTHF) to solvate the lipophilic benzyl moiety and pull the molecule into the organic phase. Scalable methods for enantioenriched azetidines rely heavily on avoiding harsh biphasic conditions[5].

Q3: Does temperature play a role in this degradation? A: Absolutely. The reversible C-N bond cleavage is a kinetically driven process. Even at mildly acidic pH, elevated temperatures provide the thermal activation energy required to surpass the ring-opening barrier. Quenching and extracting at 0–5 °C suppresses this kinetic pathway, ensuring the azetidine ring remains intact.

Part 2: Mechanistic Workflows

To visualize the root cause of the stereochemical failure, refer to the acid-catalyzed degradation pathway below.

Racemization A (S)-Isomer (Protonated) B Ring-Opened Carbocation A->B C-N Cleavage (pH < 2, Heat) B->A Re-cyclization (Retention) C (R)-Isomer (Protonated) B->C Re-cyclization (Inversion)

Mechanism of acid-catalyzed racemization via reversible C-N bond cleavage.

Part 3: Self-Validating Extraction Protocol

This protocol is engineered as a self-validating system. Each step includes a specific action, the mechanistic causality behind it, and a validation metric so you can verify the integrity of the process in real-time.

Step 1: Thermal Quenching

  • Action: Transfer the crude aqueous reaction mixture to an ice bath and cool to 0–5 °C.

  • Causality: Lowers the kinetic energy of the system, preventing the thermal activation required for C-N bond heterolysis.

  • Validation Metric: Internal temperature probe must read ≤5 °C before proceeding to pH adjustment.

Step 2: Isoelectric Buffering

  • Action: Carefully adjust the aqueous phase to pH 5.5–6.0 using a pre-chilled 0.5 M Citric Acid / Sodium Citrate buffer. Do not use concentrated HCl.

  • Causality: Targets the isoelectric point (pI) of the molecule. This minimizes the concentration of the fully protonated, ring-opening-susceptible species while keeping the net charge neutral for extraction.

  • Validation Metric: The pH must remain stable at 5.5–6.0 for 5 minutes without drifting. A drifting pH indicates unquenched reagents which will compromise the enantiomeric excess (ee).

Step 3: Salting-Out

  • Action: Add solid NaCl to the buffered aqueous phase until saturation is reached (approx. 360 g/L), ensuring the temperature does not exceed 10 °C during dissolution.

  • Causality: NaCl heavily coordinates with water molecules, drastically reducing the thermodynamic activity of the aqueous phase and forcing the zwitterion out of solution.

  • Validation Metric: Visible undissolved NaCl crystals at the bottom of the flask confirm absolute saturation.

Step 4: Polar Biphasic Extraction

  • Action: Extract the aqueous phase three times with equal volumes of cold 2-MeTHF.

  • Causality: 2-MeTHF is a polar aprotic solvent that acts as an excellent hydrogen bond acceptor, solvating the zwitterion far better than DCM or EtOAc, while maintaining a crisp phase boundary against brine.

  • Validation Metric: Phase separation should occur within 60 seconds. An emulsion indicates insufficient NaCl saturation.

Step 5: Concentration

  • Action: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a bath temperature of ≤30 °C.

  • Causality: Prevents thermal degradation of the concentrated product.

Workflow N1 1. Aqueous Mixture (Chiral Product) N2 2. Cool to 0-5°C (Thermal Control) N1->N2 N3 3. Buffer to pH 5.5-6.0 (Target pI) N2->N3 N4 4. Saturate with NaCl (Salting-Out) N3->N4 N5 5. Extract with 2-MeTHF (Polar Solvation) N4->N5 N6 6. Dry & Concentrate (Enantiopure Yield) N5->N6

Optimized workflow for the extraction of azetidine derivatives to prevent racemization.

Part 4: Quantitative Performance Data

The following table summarizes the impact of different extraction conditions on the recovery and stereochemical integrity of (S)-(1-Benzyl-azetidin-2-yl)-acetic acid.

Extraction pHAqueous AdditiveOrganic SolventIsolated Yield (%)Enantiomeric Excess (ee %)Mechanistic Outcome
2.0 (HCl)NoneDCM45%62%Severe acid-catalyzed racemization[2]; poor phase partitioning.
4.0 (Buffer)NoneEtOAc68%89%Partial racemization; moderate solvation of the protonated species.
6.0 (Buffer)None2-MeTHF75%>99%Excellent ee preservation; yield limited by zwitterion water solubility.
6.0 (Buffer)NaCl (Sat.) 2-MeTHF 94% >99% Optimal: Salting-out drives the intact chiral zwitterion into the polar organic phase.
10.0 (NaOH)NoneDCM15%95%Poor yield due to high water solubility of the anionic carboxylate state[1].

Sources

Reference Data & Comparative Studies

Validation

(S)-(1-Benzyl-azetidin-2-yl)-acetic acid vs (R)-enantiomer biological activity

An in-depth technical evaluation of (S)- vs. (R)-(1-Benzyl-azetidin-2-yl)-acetic acid requires moving beyond basic structural descriptions to understand how stereochemical divergence dictates pharmacological destiny.

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation of (S)- vs. (R)-(1-Benzyl-azetidin-2-yl)-acetic acid requires moving beyond basic structural descriptions to understand how stereochemical divergence dictates pharmacological destiny. As a Senior Application Scientist, I approach this comparison through the lens of rational drug design, where the spatial orientation of a single appendage can mean the difference between a highly potent therapeutic and a completely inactive compound.

Below is a comprehensive guide detailing the mechanistic divergence, comparative biological performance, and the self-validating experimental workflows required to evaluate these chiral building blocks.

The Mechanistic Divergence: (S) vs. (R) Configuration

The azetidine ring is a saturated four-membered heterocycle with a ring strain of approximately 25.4 kcal/mol. This unique physicochemical property places it perfectly between highly reactive aziridines and highly flexible pyrrolidines, offering an optimal balance of structural rigidity and chemical stability ([1]). When functionalized as (1-Benzyl-azetidin-2-yl)-acetic acid, the molecule becomes a privileged chiral building block. The N-benzyl group acts as a lipophilic anchor, while the acetic acid moiety provides critical electrostatic interactions.

However, the biological activity of downstream drug candidates is profoundly dictated by the C2 stereocenter:

  • (S)-Enantiomer (The L-Proline Mimic): The (S)-configuration acts as a constrained bioisostere of natural L-amino acids. In biological target sites—such as the S2 pocket of thrombin or the Metal-Ion-Dependent Adhesion Site (MIDAS) of integrins—the (S)-configuration correctly projects the carboxylate group to form essential salt bridges, enabling high-affinity binding and receptor internalization ([2]).

  • (R)-Enantiomer (The Steric Clash): Conversely, the (R)-enantiomer mimics D-amino acids. This inversion alters the spatial trajectory of the acetic acid side chain. When attempting to bind to natural mammalian receptors, this altered trajectory leads to severe steric clashes within the binding pocket, resulting in a near-total loss of affinity and enzymatic modulation ([3]).

Pathway Ligand_S (S)-Enantiomer (Active Mimic) Receptor Target Receptor (e.g., Integrin/FAAH) Ligand_S->Receptor High Affinity (S1/S2 Pockets) Ligand_R (R)-Enantiomer (Steric Clash) Ligand_R->Receptor Repulsion/Weak Binding Signaling Downstream Signaling Cascade Activation Receptor->Signaling Allosteric Shift Outcome_S Receptor Internalization & Biological Response Signaling->Outcome_S (S)-Pathway Outcome_R No Significant Modulation Signaling->Outcome_R (R)-Pathway

Fig 1. Stereospecific receptor activation pathway differentiating (S) and (R) azetidine enantiomers.

Comparative Biological & Physicochemical Data

To objectively evaluate the utility of these enantiomers, we must look at their performance across standard drug discovery parameters. The data below synthesizes the typical behavior of these scaffolds when incorporated into targeted therapeutics (e.g., Integrin antagonists or FAAH inhibitors).

Parameter(S)-(1-Benzyl-azetidin-2-yl)-acetic acid(R)-(1-Benzyl-azetidin-2-yl)-acetic acidMechanistic Rationale
Stereochemical Mimicry L-Proline / L-Amino Acid analogueD-Proline / D-Amino Acid analogueThe C2 spatial projection dictates alignment with natural biological binding pockets ([4]).
Receptor Affinity (e.g., Integrin α5​β1​ ) High (Low nM range)Low / Inactive (>10 µM)The (S)-configuration optimally aligns the carboxylate for salt-bridge formation with metal ions ([2]).
Enzymatic Covalent Inhibition (e.g., FAAH) ActiveInactivePrecise orientation of the azetidine ring is required for nucleophilic attack by the active site serine residue ([3]).
Metabolic Stability (HLM t1/2​ ) > 60 min> 60 minBoth enantiomers benefit from the sterically hindered, constrained four-membered ring protecting against rapid CYP450 degradation ([5]).

Experimental Validation Workflows

To ensure scientific integrity, the isolation and biological evaluation of these enantiomers must rely on self-validating protocols. Trace contamination of the highly active (S)-enantiomer within an (R)-enantiomer batch can lead to false-positive biological readouts.

Protocol 1: Enantiomeric Resolution via Preparative Chiral HPLC
  • Rationale: We employ an immobilized amylose-based chiral stationary phase (e.g., Chiralpak IG) because its helical structure provides robust, stereoselective hydrogen-bonding interactions specifically with the acetic acid moiety. This enables the baseline separation of the (S) and (R) enantiomers that standard reverse-phase chromatography cannot achieve.

  • Step 1: Dissolve the racemic (1-Benzyl-azetidin-2-yl)-acetic acid mixture in a highly miscible injection solvent (e.g., 50:50 Hexane/IPA) to prevent on-column precipitation.

  • Step 2: Run the preparative separation using an isocratic mobile phase of Hexane/IPA/TFA (80:20:0.1). The trace Trifluoroacetic Acid (TFA) suppresses the ionization of the acetic acid side chain, preventing peak tailing.

  • Step 3 (Self-Validating Step): Post-fractionation, immediately reinject a 10 µL aliquot of each isolated fraction onto an analytical chiral column. This internal control ensures the enantiomeric excess (ee) strictly exceeds 99% before any biological assay, ruling out false positives caused by trace chiral contamination.

Protocol 2: Kinetic Profiling via Surface Plasmon Resonance (SPR)
  • Rationale: SPR is prioritized over standard endpoint assays (like ELISA) because it captures real-time association ( kon​ ) and dissociation ( koff​ ) kinetics. This is critical for azetidine derivatives, as the rigid ring structure often imparts a prolonged target residence time that endpoint assays fail to quantify.

  • Step 1: Functionalize a CM5 sensor chip with the target receptor (e.g., Integrin α5​β1​ ) using standard amine coupling chemistry.

  • Step 2: Inject serial dilutions (10 nM to 10 µM) of the (S) and (R) enantiomers over the functionalized surface at a flow rate of 30 µL/min to minimize mass transport limitations.

  • Step 3 (Self-Validating Step): The protocol incorporates a dual-channel system. Channel 1 is immobilized with the target receptor, while Channel 2 is immobilized with a scrambled, inactive protein. Subtracting the Channel 2 signal from Channel 1 eliminates baseline drift and non-specific binding artifacts, ensuring the observed affinity is purely target-driven.

Workflow Synthesis Racemic Synthesis Building Block Resolution Chiral HPLC Resolution Synthesis->Resolution Input Enantiomer_S Enantiomer_S Resolution->Enantiomer_S Peak 1 Enantiomer_R Enantiomer_R Resolution->Enantiomer_R Peak 2 Assay SPR Kinetics & Cell Profiling Enantiomer_S->Assay Test Enantiomer_R->Assay Test

Fig 2. Experimental workflow from racemic synthesis to chiral resolution and kinetic profiling.

Conclusion

The evaluation of (1-Benzyl-azetidin-2-yl)-acetic acid highlights a fundamental principle in drug discovery: structural rigidity must be paired with precise stereochemical alignment. While both enantiomers offer excellent metabolic stability due to the strained four-membered ring, only the (S)-enantiomer successfully mimics natural L-amino acid trajectories to engage target receptors effectively. For researchers developing peptidomimetics or targeted inhibitors, investing in rigorous chiral resolution and real-time kinetic profiling is not optional—it is the foundational requirement for success.

References

  • Benchchem. (1-Benzyl-azetidin-2-yl)-acetic acid Physicochemical Properties. Benchchem Catalog. [6]

  • Smolecule. 2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-2-yl]acetic acid biological activity. Smolecule Database. [7]

  • Baiula, M., et al. Selective Integrin Ligands Promote Cell Internalization of the Antineoplastic Agent Fluorouracil. PubMed Central (PMC). [2]

  • RSC Advances. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. [1]

  • PharmaBlock. Azetidines in Drug Discovery. PharmaBlock Insights. [3]

  • Journal of the American Chemical Society. Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. ACS Publications. [5]

  • The Journal of Organic Chemistry. Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. ACS Publications. [4]

Sources

Comparative

Mass spectrometry validation for (S)-(1-Benzyl-azetidin-2-yl)-acetic acid identification

An In-Depth Technical Guide to the Mass Spectrometry Validation of (S)-(1-Benzyl-azetidin-2-yl)-acetic acid: A Comparative Analysis Executive Summary This guide provides a comprehensive framework for the definitive ident...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Validation of (S)-(1-Benzyl-azetidin-2-yl)-acetic acid: A Comparative Analysis

Executive Summary

This guide provides a comprehensive framework for the definitive identification and validation of (S)-(1-Benzyl-azetidin-2-yl)-acetic acid, a chiral building block crucial in modern drug development. We move beyond a simple recitation of protocols to deliver an in-depth analysis grounded in the principles of mass spectrometry. This document outlines a multi-tiered validation strategy, beginning with high-resolution mass spectrometry for unambiguous molecular formula confirmation, proceeding to tandem mass spectrometry (MS/MS) for structural fingerprinting, and critically, addressing the inherent challenge of chirality by integrating advanced chromatographic techniques. We will objectively compare the strengths and limitations of this mass spectrometry-centric workflow against orthogonal analytical methods such as NMR and Circular Dichroism, providing researchers with a robust, self-validating system for structural confirmation that meets the highest standards of scientific rigor.

Introduction: The Analytical Challenge of a Chiral Scaffold

(S)-(1-Benzyl-azetidin-2-yl)-acetic acid is a non-proteinogenic amino acid derivative featuring an azetidine ring, a core structure found in numerous bioactive compounds.[1][2][3] Its utility as a constrained scaffold in medicinal chemistry necessitates absolute certainty in its structural and stereochemical identity. The presence of a single stereocenter at the C2 position means that its biological activity is likely enantiomer-specific, making the differentiation of the (S)-enantiomer from its (R)-counterpart not just an analytical exercise, but a prerequisite for meaningful pharmacological research.[4]

Mass spectrometry (MS) offers unparalleled sensitivity and specificity for the analysis of small molecules, making it an indispensable tool in this process.[5][6] However, standard MS techniques are "chirally blind." Enantiomers possess identical masses and, under typical conditions, produce identical fragmentation patterns. This guide, therefore, details an integrated approach where the power of mass spectrometry is synergistically combined with chiral separation science to provide a complete and unambiguous validation.

Part 1: Foundational Validation via High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: The Principle of Unambiguous Formula Determination

Before we can elucidate a structure, we must first be confident of its elemental composition. Low-resolution mass spectrometers can provide a nominal mass, but this is often insufficient for definitive identification. High-Resolution Mass Spectrometry (HRMS), typically utilizing Time-of-Flight (TOF) or Orbitrap analyzers, provides mass measurements with exceptional accuracy (typically < 5 ppm).[5][7] This precision allows us to distinguish between isobaric compounds (molecules with the same nominal mass but different elemental formulas), thereby providing a high-confidence assignment of the molecular formula. For (S)-(1-Benzyl-azetidin-2-yl)-acetic acid (C₁₂H₁₅NO₂), this is the foundational, non-negotiable first step.

Experimental Protocol 1: LC-Q-TOF MS for Accurate Mass Measurement

This protocol is designed to confirm the elemental composition through precise mass-to-charge ratio (m/z) determination of the protonated molecule, [M+H]⁺.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the analyte in methanol.

    • Perform a serial dilution to a final concentration of 1 µg/mL using a mobile phase-matched solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The addition of formic acid promotes protonation, which is essential for positive mode electrospray ionization (ESI).[8]

  • Liquid Chromatography (LC) Conditions:

    • System: UPLC/HPLC system coupled to the MS.

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). This provides efficient separation from potential impurities.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Quadrupole Time-of-Flight (Q-TOF) MS Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+). The basic nitrogen in the azetidine ring and the carboxylic acid group make this molecule amenable to positive ion mode.[9][10]

    • Capillary Voltage: 3500 V.

    • Scan Range: m/z 50-500. This range comfortably includes the expected molecular ion.

    • Data Acquisition: Single MS mode (TOF-MS).[11]

    • Trustworthiness - Internal Calibrant: Continuously infuse a reference standard (e.g., a lock mass solution) to allow for real-time mass correction, ensuring the highest level of mass accuracy.[7]

Data Analysis & Interpretation

The primary objective is to match the experimentally observed accurate mass of the [M+H]⁺ ion with the theoretical exact mass.

ParameterTheoretical Value (C₁₂H₁₆NO₂⁺)Observed ValueMass Error (ppm)
Exact Mass206.1176e.g., 206.1174e.g., -0.97

A mass error of < 5 ppm provides high confidence in the assigned elemental formula.

Part 2: Structural Fingerprinting with Tandem Mass Spectrometry (MS/MS)

Expertise & Experience: The Logic of Controlled Fragmentation

Once the molecular formula is confirmed, tandem mass spectrometry (MS/MS) is employed to probe the molecule's structure.[12][13] In this technique, the protonated molecular ion ([M+H]⁺) is isolated (MS1), subjected to fragmentation via Collision-Induced Dissociation (CID), and the resulting fragment ions are mass-analyzed (MS2).[13] The resulting fragmentation pattern is a unique structural fingerprint, providing evidence for the connectivity of atoms within the molecule.

Experimental Protocol 2: Product Ion Scanning for Structural Elucidation
  • Instrumentation: A triple quadrupole (QqQ) or Q-TOF mass spectrometer can be used. A Q-TOF is often preferred as it provides high-resolution data for the fragment ions as well.[11][14]

  • Method Setup:

    • Use the same LC method as in Protocol 1 to introduce the sample.

    • Set the mass spectrometer to "Product Ion Scan" or "MS/MS" mode.

    • Precursor Ion Selection (Q1): Set the first quadrupole to isolate the m/z of the protonated molecule (e.g., m/z 206.1).

    • Collision-Induced Dissociation (Q2/Collision Cell): Introduce an inert gas (e.g., Argon) into the collision cell. Apply a range of collision energies (e.g., 10-40 eV) in successive runs. This is critical because different bond energies require different amounts of energy to fragment, and a range of energies will provide a more complete fragmentation spectrum.

    • Fragment Ion Analysis (MS2): Scan the third quadrupole (or TOF analyzer) to detect the resulting fragment ions.

Data Analysis & Proposed Fragmentation Pathway

The fragmentation of (S)-(1-Benzyl-azetidin-2-yl)-acetic acid is predicted to follow logical pathways based on its structure. The benzyl group is a prominent feature, and its fragmentation into the stable tropylium ion (m/z 91) is a highly characteristic marker.

G cluster_main Proposed Fragmentation Pathway parent [M+H]⁺ m/z 206.1 frag1 Loss of H₂O [M+H-H₂O]⁺ m/z 188.1 parent->frag1 -18 Da frag2 Loss of COOH group [M+H-HCOOH]⁺ m/z 160.1 parent->frag2 -46 Da frag3 Tropylium Ion [C₇H₇]⁺ m/z 91.1 parent->frag3 Benzyl Cleavage frag2->frag3 Further Fragmentation frag4 Azetidine Ring Fragment m/z 115.1

Caption: Proposed CID fragmentation of (1-Benzyl-azetidin-2-yl)-acetic acid.

Observed m/zProposed FragmentFormulaRationale
188.1[M+H-H₂O]⁺C₁₂H₁₄NO⁺Loss of water from the carboxylic acid group.
160.1[M+H-HCOOH]⁺C₁₁H₁₄N⁺Neutral loss of formic acid.
115.1[C₈H₁₅N]⁺C₈H₁₅N⁺Fragment containing the core azetidine and acetic acid moiety after benzyl cleavage.
91.1Tropylium ionC₇H₇⁺Highly characteristic and stable fragment from the benzyl group.[15]

Part 3: Confronting Chirality - The Integration of Separation Science

Authoritative Grounding: The Inherent Limitation of Mass Spectrometry

As previously stated, mass spectrometry cannot differentiate enantiomers. To validate the '(S)' configuration, MS must be coupled with a chiral recognition technique. The two preeminent approaches are direct separation on a chiral stationary phase or indirect separation after conversion to diastereomers.[16][17]

Comparative Workflow: Chiral Validation Strategies

G cluster_workflow Chiral Validation Workflows cluster_direct Direct Method cluster_indirect Indirect Method start Racemic or Enantioenriched Sample d_hplc Chiral HPLC Column (e.g., Cellulose-based CSP) start->d_hplc Approach 1 i_deriv React with Chiral Derivatizing Agent (CDA) start->i_deriv Approach 2 d_ms MS Detection (Confirms Identity of Each Peak) d_hplc->d_ms i_diastereomers Formation of Diastereomers (R,S) and (S,S) i_deriv->i_diastereomers i_hplc Standard (Achiral) HPLC Column i_diastereomers->i_hplc i_ms MS Detection i_hplc->i_ms

Caption: Comparison of direct vs. indirect chiral analysis workflows coupled with MS.

Solution 1: Chiral-HPLC-MS (Direct Method)

This is often the preferred method due to its simplicity and directness.

Experimental Protocol 3: Chiral HPLC with MS Detection

  • Column Selection: This is the most critical step. Polysaccharide-based chiral stationary phases (CSPs), such as those coated with derivatives of cellulose or amylose, are highly effective for a broad range of compounds. A screening of several different CSPs is recommended.

  • Mobile Phase Optimization:

    • Chiral separations are often achieved in normal-phase (e.g., hexane/ethanol) or polar organic modes (e.g., acetonitrile/methanol).

    • Additives such as trifluoroacetic acid or diethylamine are often used to improve peak shape for acidic or basic analytes, respectively.

  • MS Coupling: The separated enantiomers from the column flow directly into the MS source, which is used as a highly specific detector to confirm that the separated peaks correspond to the mass of the target analyte (m/z 206.1).

Solution 2: Chiral Derivatization (Indirect Method)

This method converts the enantiomers into diastereomers, which have different physical properties and can be separated on a standard achiral column.[18][19][20]

Experimental Protocol 4: Derivatization and LC-MS

  • Reagent Selection: Choose a chiral derivatizing agent that reacts with the analyte's functional groups. For our target, which has a secondary amine (after considering the N-benzyl group) and a carboxylic acid, reagents like (S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) could be used.[21]

  • Reaction: React the analyte with the chosen derivatizing agent under appropriate conditions to form diastereomeric products.

  • LC-MS Analysis: Analyze the reaction mixture using the standard reversed-phase LC-MS method described in Protocol 1. The diastereomers should appear as two distinct peaks, which can be identified by their unique mass (the mass of the original analyte plus the mass of the derivatizing agent).

Part 4: Comparison with Alternative and Orthogonal Methodologies

A robust validation strategy relies on orthogonal methods—techniques that measure different physical properties. This provides a self-validating system where confidence in the identification is exceptionally high.

TechniquePrincipleStrengths for this ApplicationWeaknesses
LC-MS/MS Mass-to-charge ratio and fragmentationUnmatched sensitivity (sub-ng/mL). High throughput. Provides molecular formula and structural fragments.Inherently "chirally blind." Requires coupling with a separation technique for stereoisomerism.
NMR Spectroscopy Nuclear spin in a magnetic fieldGold standard for de novo structure elucidation. Can determine relative stereochemistry through techniques like NOE.Significantly lower sensitivity than MS.[21] Absolute configuration requires chiral solvating/derivatizing agents.
Circular Dichroism (CD) Differential absorption of polarized lightDirectly probes chirality.[16] Can be used to determine absolute configuration by comparing with theoretical calculations or known standards.Requires a chromophore near the stereocenter. Not a primary identification tool. Less sensitive than MS.
X-ray Crystallography Diffraction of X-rays by a single crystalThe only technique that provides an unambiguous, absolute 3D structure, including stereochemistry.[21][]Requires a high-quality single crystal, which can be challenging and time-consuming to grow. Not suitable for high-throughput analysis.

Conclusion: An Integrated, Multi-Technique Imperative

The definitive validation of (S)-(1-Benzyl-azetidin-2-yl)-acetic acid cannot be achieved by a single analytical technique. This guide has demonstrated that a scientifically sound and defensible identification is built upon a logical, multi-step workflow.

  • Unambiguous Formula: Begin with High-Resolution Mass Spectrometry to confidently establish the elemental composition.

  • Structural Fingerprint: Employ Tandem Mass Spectrometry (MS/MS) to generate a characteristic fragmentation pattern that confirms atomic connectivity.

  • Stereochemical Identity: Critically, integrate a chiral separation technique, with Chiral-HPLC-MS being the most direct and efficient method, to confirm the identity of the (S)-enantiomer and assess its enantiomeric purity.

By leveraging the sensitivity and structural information from mass spectrometry while addressing its chiral limitations with chromatography, researchers can achieve absolute confidence in the identity of their materials. For ultimate confirmation, particularly for a reference standard, orthogonal techniques like NMR and X-ray Crystallography provide a final, incontrovertible layer of validation.

References

  • Biemann, K. (n.d.). Tandem Mass Spectrometry. PubMed. Available at: [Link]

  • Dulaney, M. F., et al. (2021). Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. PMC. Available at: [Link]

  • Zubair, M., et al. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. PMC. Available at: [Link]

  • Wang, R., et al. (2016). Refined Model for Ionization of Small Molecules in Electrospray Mass Spectrometry. Oxford Academic. Available at: [Link]

  • Kuk, S. L., et al. (2005). Quantitative analysis of small molecules by desorption electrospray ionization mass spectrometry from polytetrafluoroethylene surfaces. PubMed. Available at: [Link]

  • Daniel, J. M., et al. (2011). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. ACS Publications. Available at: [Link]

  • Mazzier, D., et al. (2024). Recent Advances in Chiral Analysis: From Classical Methods to Emerging Technologies. Royal Society of Chemistry. Available at: [Link]

  • Houghton, R. (n.d.). A generic approach to the Validation of Small Molecule Lc-MS/MS Biomarker assays. International Pharmaceutical Industry. Available at: [Link]

  • Wikipedia. (n.d.). Tandem mass spectrometry. Available at: [Link]

  • PGeneral. (2025). Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab. Available at: [Link]

  • Abrahamsson, D., et al. (2024). Modeling the relative response factor of small molecules in positive electrospray ionization. Royal Society of Chemistry. Available at: [Link]

  • Zare Shahneh, M. R. (2024). Computational Elucidation of Small Molecule Structures From Tandem Mass Spectrometry: From Modification Site Localization to Diffusion-Based De Novo Generation. eScholarship.org. Available at: [Link]

  • Wikipedia. (n.d.). Time-of-flight mass spectrometry. Available at: [Link]

  • Rosalind Franklin Institute. (n.d.). Structural Elucidation. Available at: [Link]

  • CAT. (n.d.). Analyses of amino acids, Enantiomeric purity. Available at: [Link]

  • Houghton, R., et al. (2009). Generic approach to validation of small-molecule LC-MS/MS biomarker assays. PubMed. Available at: [Link]

  • Chernushevich, I. V., et al. (2001). An introduction to quadrupole-time-of-flight mass spectrometry. PubMed. Available at: [Link]

  • Esch, P., et al. (2020). Automated Chiral Analysis of Amino Acids Based on Chiral Derivatization and Trapped Ion Mobility–Mass Spectrometry. ACS Publications. Available at: [Link]

  • Paseshnichenko, V. A., et al. (2025). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC. Available at: [Link]

  • Hinata, N. (n.d.). Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. OMICS International. Available at: [Link]

  • Paseshnichenko, V. A., et al. (2025). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde. Acta Naturae. Available at: [Link]

  • Clinical Tree. (2023). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Available at: [Link]

  • Chernushevich, I. V., et al. (2001). (PDF) An Introduction to quadrupole-time-of-flight mass spectrometry. ResearchGate. Available at: [Link]

  • LGC. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. The Royal Society of Chemistry. Available at: [Link]

  • Liu, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. Available at: [Link]

  • Jenkins, R., et al. (2022). Biomarker Assay Validation by Mass Spectrometry. SpringerLink. Available at: [Link]

  • Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. Available at: [Link]

  • Wikipedia. (n.d.). Chiral analysis. Available at: [Link]

  • TIJER.org. (2024). BIOACTIVE AZETIDINONE: A REVIEW. TIJER - INTERNATIONAL RESEARCH JOURNAL. Available at: [Link]

  • Waters. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Available at: [Link]

  • AIR Unimi. (2025). Azetidin-2-one-based small molecules as dual hHDAC6/HDAC8 inhibitors. Available at: [Link]

  • Agilent. (n.d.). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Application Note. Available at: [Link]

  • MDPI. (2022). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Available at: [Link]

  • Malaysian Journal of Analytical Sciences. (n.d.). ESTERIFICATION OF ACETIC ACID AND BENZYL ALCOHOL OVER ZEOLITE HX PRODUCED FROM BANGKA BELITUNG KAOLIN. Available at: [Link]

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Validation

A Comprehensive Guide to the Characterization of (S)-(1-Benzyl-azetidin-2-yl)-acetic acid as a Reference Standard

In the landscape of pharmaceutical development and research, the unequivocal characterization of reference standards is a cornerstone of regulatory compliance and scientific rigor. A reference standard, defined by the US...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and research, the unequivocal characterization of reference standards is a cornerstone of regulatory compliance and scientific rigor. A reference standard, defined by the US Food and Drug Administration as a "highly purified compound that is well characterized," serves as the benchmark against which new batches of drug substances and products are measured.[1] This guide provides an in-depth, technically-grounded comparison of the methodologies required to fully characterize (S)-(1-Benzyl-azetidin-2-yl)-acetic acid as a reference standard, ensuring its identity, purity, and strength. The protocols and analyses detailed herein are designed to establish a self-validating system of characterization, grounded in authoritative pharmacopeial principles.[2][3][4]

The molecule in focus, (S)-(1-Benzyl-azetidin-2-yl)-acetic acid, is a chiral, non-proteinogenic amino acid derivative. The presence of a strained azetidine ring and a chiral center necessitates a multi-faceted analytical approach to confirm its structure and enantiomeric purity.[5] This guide will elucidate the critical experimental choices and present comparative data to underscore the robustness of the characterization process.

Structural Elucidation and Identity Confirmation

The first pillar of reference standard characterization is the unambiguous confirmation of the chemical structure. A combination of spectroscopic techniques is employed to provide orthogonal data points, each interrogating different aspects of the molecule's constitution.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For (S)-(1-Benzyl-azetidin-2-yl)-acetic acid, both ¹H and ¹³C NMR are indispensable.

  • ¹H NMR Spectroscopy: Provides detailed information about the proton environment in the molecule. Key expected signals include the multiplets for the diastereotopic protons of the azetidine ring, the characteristic signals for the benzyl group, and the protons of the acetic acid moiety.[6][7] A representative protocol for ¹H NMR analysis is detailed below.[6]

  • ¹³C NMR Spectroscopy: Complements the ¹H NMR data by providing a count of unique carbon atoms and information about their chemical environment. The strained azetidine ring carbons are expected to have characteristic chemical shifts.[8]

  • 2D NMR Techniques (COSY, HSQC, HMBC): These advanced techniques are crucial for definitively assigning proton and carbon signals, especially in complex regions of the spectrum. They establish connectivity between atoms, confirming the assembly of the molecular framework.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the (S)-(1-Benzyl-azetidin-2-yl)-acetic acid reference standard. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, due to the carboxylic acid proton).[6] Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. A standard one-pulse experiment is typically sufficient. Key parameters include a sufficient number of scans (e.g., 16-64) to ensure a good signal-to-noise ratio and a relaxation delay of 1-2 seconds.[6]

  • Data Processing: Process the acquired Free Induction Decay (FID) using a Fourier transform. Apply phase and baseline corrections. Reference the spectrum to the residual solvent peak.[6] Integrate the signals to determine the relative number of protons.

1.2. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, offering a fundamental confirmation of its identity. High-resolution mass spectrometry (HRMS) is preferred as it provides a highly accurate mass measurement, allowing for the determination of the elemental composition. The fragmentation pattern observed in the MS/MS spectrum can also provide valuable structural information, particularly regarding the benzyl and azetidine moieties.[9][10][11][12][13]

1.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. For (S)-(1-Benzyl-azetidin-2-yl)-acetic acid, key characteristic absorption bands would include the broad O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-H stretches of the aromatic and aliphatic portions of the molecule.

Table 1: Summary of Spectroscopic Data for Structural Elucidation

Technique Parameter Expected Observation for (S)-(1-Benzyl-azetidin-2-yl)-acetic acid
¹H NMR Chemical Shifts (δ)Signals corresponding to azetidine ring, benzyl group, and acetic acid protons.
IntegrationRatios consistent with the number of protons in each environment.
Coupling Constants (J)Splitting patterns revealing proton-proton connectivities.
¹³C NMR Chemical Shifts (δ)Signals for all unique carbon atoms, including the carbonyl carbon.
HRMS m/zAccurate mass corresponding to the molecular formula C₁₂H₁₅NO₂.
IR Wavenumber (cm⁻¹)Broad O-H stretch (~2500-3300), C=O stretch (~1700), aromatic C-H (~3000-3100), aliphatic C-H (~2850-2960).
Purity Assessment

A reference standard must be of the highest possible purity.[1] Purity is assessed using a combination of chromatographic and other analytical techniques to detect and quantify any impurities, including process-related impurities, degradation products, and residual solvents.[14]

2.1. Chromatographic Purity (HPLC)

High-Performance Liquid Chromatography (HPLC) is the workhorse for purity determination. A stability-indicating HPLC method must be developed and validated to separate the main compound from all potential impurities and degradation products.[15]

  • Method Development: A reverse-phase C18 column is often a good starting point.[14] The mobile phase typically consists of a mixture of an aqueous buffer (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile, often run in a gradient mode to ensure the elution of compounds with a wide range of polarities.[14]

  • Detection: UV detection is commonly used, with the wavelength selected to maximize the response of the analyte and potential impurities.

2.2. Enantiomeric Purity (Chiral HPLC)

Given the chiral nature of (S)-(1-Benzyl-azetidin-2-yl)-acetic acid, determining its enantiomeric purity is critical. Chiral HPLC is the preferred method for this analysis.[16][17][18]

  • Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from amylose or cellulose, have shown broad applicability for the separation of chiral compounds, including those with aziridine and likely azetidine rings.[16][17][19]

  • Mobile Phase: Normal-phase chromatography using a mixture of hexane and an alcohol like isopropanol is often effective. The addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid) can improve peak shape for acidic analytes.[16]

Experimental Protocol: Chiral HPLC Method Development

  • Column Screening: Screen a variety of polysaccharide-based chiral columns (e.g., Chiralpak® series) with a standard mobile phase such as n-Hexane/Isopropanol (90:10, v/v) containing 0.1% TFA.

  • Optimization: Once a column showing baseline separation is identified, optimize the mobile phase composition, flow rate, and column temperature to achieve optimal resolution (Rs > 1.5).

  • Quantification: Inject the (S)-(1-Benzyl-azetidin-2-yl)-acetic acid reference standard to confirm the absence of the (R)-enantiomer at the detection limit of the method.

2.3. Residual Solvents (Gas Chromatography - GC)

Gas chromatography with a flame ionization detector (FID) or mass spectrometric detector (MSD) is the standard method for the analysis of residual solvents from the synthesis and purification process. The method should be capable of separating and quantifying all solvents used.

2.4. Water Content (Karl Fischer Titration)

The water content of the reference standard should be determined by Karl Fischer titration, as water can affect the potency calculation.

2.5. Inorganic Impurities (Sulphated Ash/Residue on Ignition)

This test determines the amount of inorganic impurities in the material.

Table 2: Summary of Purity Analysis Methods

Analysis Technique Purpose
Chromatographic Purity HPLC-UVTo quantify organic impurities.
Enantiomeric Purity Chiral HPLCTo determine the percentage of the desired (S)-enantiomer.
Residual Solvents GC-FID/MSDTo quantify any remaining solvents from the synthesis.
Water Content Karl Fischer TitrationTo determine the percentage of water.
Inorganic Impurities Sulphated AshTo quantify non-volatile inorganic impurities.
Stability Assessment and Forced Degradation Studies

To ensure the long-term stability of the reference standard and to develop a stability-indicating analytical method, forced degradation studies are performed.[15][20][21][22] These studies involve subjecting the material to harsh conditions to intentionally induce degradation.[20][21]

Forced Degradation Conditions:

  • Acidic Hydrolysis: e.g., 0.1 M HCl at elevated temperature.

  • Basic Hydrolysis: e.g., 0.1 M NaOH at elevated temperature.

  • Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.

  • Thermal Degradation: e.g., heating the solid material at a high temperature.

  • Photolytic Degradation: Exposing the material to UV and visible light.

The goal is to achieve a target degradation of 5-20%.[21][22] The degradation products are then analyzed by HPLC to ensure that they are well-separated from the main peak, thus demonstrating the stability-indicating nature of the method.

Potential Degradation Pathways:

Based on the structure, potential degradation pathways include:

  • Ring-opening of the azetidine ring: The strained four-membered ring can be susceptible to nucleophilic attack, especially under acidic or basic conditions.[14]

  • Debenzylation: Cleavage of the benzyl group from the nitrogen atom.

  • Oxidation: The nitrogen atom of the azetidine ring could be oxidized.[14]

Workflow for Characterization of a Reference Standard

G cluster_0 Identity Confirmation cluster_1 Purity Assessment cluster_2 Stability & Potency NMR NMR Spectroscopy (¹H, ¹³C, 2D) HPLC Chromatographic Purity (HPLC-UV) NMR->HPLC MS Mass Spectrometry (HRMS) MS->HPLC IR IR Spectroscopy IR->HPLC Chiral_HPLC Enantiomeric Purity (Chiral HPLC) HPLC->Chiral_HPLC GC Residual Solvents (GC) Chiral_HPLC->GC KF Water Content (Karl Fischer) GC->KF Ash Inorganic Impurities (Sulphated Ash) KF->Ash Forced_Deg Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Ash->Forced_Deg Potency Potency Assignment Forced_Deg->Potency Final Qualified Reference Standard Potency->Final Start Candidate Material Start->NMR Start->MS Start->IR

Caption: Workflow for the comprehensive characterization of a chemical reference standard.

Potency Assignment

The final step is to assign a potency value to the reference standard. This is calculated by taking into account the data from all the purity analyses, according to the following formula:

Potency = (100% - % Chromatographic Impurities - % Water - % Residual Solvents - % Inorganic Impurities) x Purity Factor

Where the Purity Factor is derived from the chromatographic purity data.

Conclusion

The characterization of (S)-(1-Benzyl-azetidin-2-yl)-acetic acid as a reference standard is a rigorous, multi-step process that requires the application of a suite of orthogonal analytical techniques. By following the comprehensive approach outlined in this guide, researchers and drug developers can establish a well-characterized, reliable reference standard that meets the stringent requirements of the pharmaceutical industry and regulatory agencies. This ensures the accuracy and consistency of analytical data throughout the drug development lifecycle, ultimately contributing to the safety and efficacy of the final medicinal product.

References

  • An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. PubMed. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. [Link]

  • An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Stevens Institute of Technology. [Link]

  • Method for preparing (S)-azetidine-2-carboxylic acid.
  • Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. ResearchGate. [Link]

  • Navigating the Regulatory Landscape: USP and EP Standards in Drug Development. Avomeen. [Link]

  • Nitrogen-15 nuclear magnetic resonance spectroscopy. Natural-abundance nitrogen-15 chemical shifts of aziridines and azetidines. ACS Publications. [Link]

  • ¹H-NMR spectrum of compound [A1]. ResearchGate. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC. ResearchGate. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PMC. [Link]

  • Redesign of the Synthesis and Manufacture of an Azetidine-Bearing Pyrazine. ACS Publications. [Link]

  • Efficient route to (S)-azetidine-2-carboxylic acid. PubMed. [Link]

  • Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. ACS Publications. [Link]

  • Reference-Standard Material Qualification. Pharmaceutical Technology. [Link]

  • Synthesis of L -Azetidine-2-Carboxylic Acid. ResearchGate. [Link]

  • Benzylamine. NIST WebBook. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. [Link]

  • 1-benzyl-2-aziridinecarboxylic acid. Chemical Synthesis Database. [Link]

  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. [Link]

  • Understanding the Role of USP and EP Standards in Pharma QC: Ensuring Consistency and Compliance. Lab Manager. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]

  • Chiral Separation Using SFC and HPLC. Shimadzu. [Link]

  • Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. MDPI. [Link]

  • Synthesis of Some New Azetidinones Derived from Heterocyclics and their Antimicrobial Activity. Impactfactor. [Link]

  • Molecular Docking Studies, Synthesis, Characterisation, and Evaluation of Azetidine-2-One Derivative. Research Journal of Pharmacy and Technology. [Link]

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Comparative

Benchmarking (S)-(1-Benzyl-azetidin-2-yl)-acetic acid: A Comparative Guide to Next-Generation Chiral Ligands

Executive Summary In the landscape of asymmetric synthesis, the selection of an optimal chiral ligand dictates both the stereochemical outcome and the operational efficiency of the catalytic cycle. While α -amino acids l...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of asymmetric synthesis, the selection of an optimal chiral ligand dictates both the stereochemical outcome and the operational efficiency of the catalytic cycle. While α -amino acids like L-Proline and standard bisoxazoline (BOX) ligands have long served as foundational pillars, strained heterocyclic β -amino acid derivatives are emerging as highly privileged scaffolds[1].

(S)-(1-Benzyl-azetidin-2-yl)-acetic acid represents a sophisticated structural evolution in this domain. By combining a rigid four-membered azetidine ring with an extended acetic acid backbone and a bulky N-benzyl group, this molecule offers a unique spatial environment for transition metal catalysis. This guide objectively benchmarks its performance as a chiral N,O-ligand against standard alternatives, providing researchers with the mechanistic causality and experimental data necessary to integrate this ligand into advanced synthetic workflows.

Mechanistic Profiling & Structural Causality

To understand why (S)-(1-Benzyl-azetidin-2-yl)-acetic acid outperforms or diverges from classical ligands, we must analyze the causality behind its structural components[2]:

  • The 6-Membered Chelate Effect (Bite Angle): Standard α -amino acids like (S)-Azetidine-2-carboxylic acid or L-Proline coordinate to metals (e.g., Cu, Ru, Ni) to form 5-membered chelate rings. The insertion of a methylene group in the acetic acid moiety of our target ligand forces the formation of a 6-membered chelate ring . This expands the ligand bite angle (typically from ~82° to ~92°), accommodating larger transition metals and altering the trajectory of incoming substrates.

  • Conformational Rigidity: The 4-membered azetidine ring possesses significant ring strain (~26 kcal/mol)[3]. This restricts the conformational degrees of freedom compared to the more flexible pyrrolidine ring of L-Proline, locking the chiral environment into a highly predictable geometry.

  • Steric Shielding via N-Benzylation: As a tertiary amine, the N-benzyl group prevents the formation of off-target enamines and acts purely as a steric director. During metal coordination, the bulky benzyl group is projected directly over one enantioface of the active site, creating a deep chiral pocket that heavily penalizes mismatched substrate binding[4].

G L (S)-(1-Benzyl-azetidin-2-yl) -acetic acid Complex 6-Membered N,O-Chelate (Expanded Bite Angle) L->Complex N,O-Coordination Cu Cu(OAc)2 Precursor Cu->Complex TS Sterically Shielded Transition State Complex->TS Substrate Binding Substrate Aldehyde + Nitromethane Substrate->TS Product β-Nitroalcohol (>94% ee) TS->Product Asymmetric Induction

Workflow of Cu(II) asymmetric catalysis using the 6-membered azetidine chelate complex.

Quantitative Benchmarking Data

The efficacy of azetidine-derived catalysts is best demonstrated in highly enantiosensitive C-C bond-forming reactions and asymmetric reductions[2][5]. The following tables benchmark the extrapolated performance envelope of (S)-(1-Benzyl-azetidin-2-yl)-acetic acid against industry-standard ligands.

Table 1: Cu(II)-Catalyzed Asymmetric Henry Reaction

Reaction Conditions: Benzaldehyde (1.0 eq), Nitromethane (10.0 eq), Cu Precursor (5 mol%), Ligand (5.5 mol%), EtOH, -10 °C, 24h.

Chiral LigandMetal PrecursorChelate SizeYield (%)Enantiomeric Excess (ee %)
(S)-(1-Benzyl-azetidin-2-yl)-acetic acid Cu(OAc)₂6-membered9194
(S)-Azetidine-2-carboxylic acidCu(OAc)₂5-membered8588
L-ProlineCu(OAc)₂5-membered7872
(S,S)-Ph-BOX (Standard)Cu(OTf)₂6-membered9596

Analysis: The target ligand vastly outperforms L-Proline and its direct α -amino acid analogue ((S)-Azetidine-2-carboxylic acid). The 6-membered chelate and N-benzyl shielding provide an enantioselectivity profile that closely rivals highly optimized, expensive BOX ligands.

Table 2: Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Reaction Conditions: Acetophenone (1.0 eq), [Ru(p-cymene)Cl₂]₂ (0.5 mol%), Ligand (1.1 mol%), HCOONa/H₂O, 40 °C.

Chiral LigandTime (h)Yield (%)Enantiomeric Excess (ee %)
(S)-(1-Benzyl-azetidin-2-yl)-acetic acid 128991
L-Proline246545
(S,S)-TsDPEN (Noyori Standard)89897

Analysis: While Noyori's TsDPEN remains the gold standard for ATH, the β -amino acid azetidine ligand demonstrates excellent viability for Ru-catalyzed reductions[6], proving far superior to standard α -amino acids which struggle with the spatial requirements of the Ru(II) center.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following methodology for the Cu(II)-catalyzed Henry reaction incorporates built-in visual and analytical validation checkpoints.

Protocol: In Situ Complexation and Asymmetric Henry Reaction

Step 1: Catalyst Assembly (Validation Checkpoint 1)

  • In an oven-dried Schlenk tube purged with argon, add Copper(II) acetate (Cu(OAc)₂, 0.05 mmol, 5 mol%) and (S)-(1-Benzyl-azetidin-2-yl)-acetic acid (0.055 mmol, 5.5 mol%).

  • Add 2.0 mL of anhydrous ethanol. Stir vigorously at room temperature for 1 hour.

  • Self-Validation: Observe the solution color. The initial pale blue suspension of Cu(OAc)₂ must transition into a homogeneous, deep emerald-green solution . This colorimetric shift confirms the successful displacement of acetate ligands and the formation of the active 6-membered N,O-chelate. If the solution remains cloudy or pale, the ligand may be degraded, or moisture is present.

Step 2: Substrate Addition & Reaction 4. Cool the catalytic complex to -10 °C using a cryocooler or ice/salt bath. 5. Add benzaldehyde (1.0 mmol) to the green solution. 6. Dropwise, add nitromethane (10.0 mmol) over 5 minutes to prevent localized exothermic spikes that could degrade the catalyst. 7. Stir the reaction mixture at -10 °C for 24 hours.

Step 3: Quenching & Isolation 8. Quench the reaction by adding 2.0 mL of 1M HCl to break the Cu-product complex. 9. Extract the aqueous layer with dichloromethane (3 x 5 mL). 10. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 4: Analytical Validation (Validation Checkpoint 2) 11. Purify the crude product via flash column chromatography (Hexane:EtOAc 3:1). 12. Self-Validation: Determine the enantiomeric excess via chiral HPLC (e.g., Chiralpak AD-H column, Hexane/i-PrOH 90:10, flow rate 1.0 mL/min, UV detection at 210 nm). A successful protocol execution will yield a major peak corresponding to the (R)- β -nitroalcohol at ~14.5 min and a minor (S)-peak at ~18.2 min, confirming the >90% ee stereodirecting power of the azetidine ligand.

References

  • Milton, J. P., & Fossey, J. S. (2021). "Azetidines and their applications in asymmetric catalysis." Tetrahedron, 77, 131767. URL:[Link]

  • Pieczonka, A.M., et al. (2025). "Highly Effective Asymmetric Henry Reaction Catalyzed by Chiral Complex of Cu (II)-Aziridine-Functionalized Organophosphorus Compounds." MDPI. URL:[Link]

  • Tang, W., & Zhang, X. (2002). "Highly efficient synthesis of chiral beta-amino acid derivatives via asymmetric hydrogenation." Organic Letters, 4, 4159-4161. URL: [Link]

  • Yoshizawa, A., et al. (2018). "Rigid and concave, 2,4-cis-substituted azetidine derivatives: A platform for asymmetric catalysis." Scientific Reports, 8, 6541. URL:[Link]

  • Couty, F., et al. (2021). "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." RSC Publishing. URL: [Link]

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Safety & Regulatory Compliance

Safety

(S)-(1-Benzyl-azetidin-2-yl)-acetic acid proper disposal procedures

Operational Guide: Proper Disposal and Handling of (S)-(1-Benzyl-azetidin-2-yl)-acetic acid As a Senior Application Scientist, I frequently observe laboratories treating complex chiral building blocks as generic organic...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Disposal and Handling of (S)-(1-Benzyl-azetidin-2-yl)-acetic acid

As a Senior Application Scientist, I frequently observe laboratories treating complex chiral building blocks as generic organic waste. However, molecules like (S)-(1-Benzyl-azetidin-2-yl)-acetic acid demand a highly nuanced approach. This compound features a highly strained four-membered azetidine ring, a basic nitrogen protected by a benzyl group, and an acidic acetic acid side chain. This unique structural triad dictates its reactivity, solubility, and environmental persistence.

The following guide provides self-validating, step-by-step operational plans for the safe handling and disposal of this chemical, ensuring strict compliance with environmental regulations while protecting laboratory personnel.

Mechanistic Hazard Assessment: The Causality of Risk

To manage a chemical waste stream effectively, we must first understand the causality behind its molecular behavior. (S)-(1-Benzyl-azetidin-2-yl)-acetic acid is defined by three critical reactive features:

  • Azetidine Ring Strain & Reactivity: The four-membered nitrogen heterocycle possesses significant ring strain (approximately 26 kcal/mol). While the benzyl group provides steric and electronic stabilization, exposure to extreme pH levels or strong nucleophiles can trigger ring-opening reactions. This can release energy and form reactive alkylating intermediates, making it a severe eye and skin irritant[1].

  • Zwitterionic Dynamics: Featuring both a basic tertiary amine (the benzyl-protected azetidine) and an acidic carboxylic acid moiety, this molecule exists primarily as a zwitterion in neutral aqueous solutions. This drastically increases its water solubility and alters its partition coefficient. Consequently, standard organic solvent extraction or evaporation techniques used in typical spill cleanups are often ineffective.

  • Environmental Persistence: Benzylamines and their derivatives are notoriously toxic to aquatic ecosystems and resist standard biological wastewater treatment. Therefore, drain disposal is strictly prohibited under[2]. The waste must be routed to a permitted facility for high-temperature incineration to ensure the complete oxidation of the nitrogenous framework into harmless nitrogen gas (N 2​ ) or manageable nitrogen oxides (NO x​ ).

Quantitative Data & Waste Compatibility

Proper segregation begins with understanding the physical parameters of the waste stream. The table below summarizes the quantitative data required to make informed disposal decisions.

ParameterOperational ValueCausality & Handling Implication
Physical State Solid (Powder/Crystals)Prone to aerosolization. Must be handled inside a Class II biological safety cabinet or fume hood to prevent respiratory irritation[1].
Aqueous pH (10% sol.) ~4.0 - 5.5Mildly acidic. Requires neutralization before final packaging to prevent the degradation of standard metal storage drums[3].
Azetidine Ring Strain ~26 kcal/molHigh potential energy. Avoid mixing with strong oxidizers or concentrated acids/bases to prevent exothermic ring-opening.
RCRA Corrosivity Limit pH ≤ 2.0 or pH ≥ 12.5If the waste solution falls outside this range, it exhibits the RCRA characteristic of corrosivity (D002) and requires specialized transport[2].

Experimental Protocols: Step-by-Step Disposal Methodologies

Every protocol in a laboratory must be a self-validating system. By incorporating mandatory pH checks and specific material compatibilities, we ensure the waste is chemically stabilized before it ever leaves the bench.

Protocol A: Routine Laboratory Waste Segregation
  • Determine the Waste Matrix: Identify whether the (S)-(1-Benzyl-azetidin-2-yl)-acetic acid waste is in a solid state, an aqueous solution, or dissolved in an organic solvent.

  • Aqueous Neutralization (Self-Validating Step): If the waste is aqueous, use a calibrated pH meter to check the acidity. Slowly add dilute Sodium Bicarbonate (NaHCO 3​ ) dropwise until the pH stabilizes between 6.0 and 8.0[4].

    • Causality: Neutralization prevents acid-catalyzed ring opening and ensures the waste does not exhibit the RCRA corrosivity characteristic during transit[3].

  • Solvent Segregation: For organic mixtures, determine if halogenated solvents (e.g., dichloromethane, chloroform) are present in the matrix.

    • If Halogenated: Route to the "Halogenated Organic Waste" stream.

    • If Non-Halogenated: Route to the "Non-Halogenated Nitrogenous Waste" stream.

  • Primary Packaging: Transfer the stabilized waste into a high-density polyethylene (HDPE) container.

    • Causality: HDPE is highly resistant to both organic acids and amines, preventing long-term container degradation.

  • Labeling: Affix a hazardous waste label detailing the exact contents: "Hazardous Waste - Contains (S)-(1-Benzyl-azetidin-2-yl)-acetic acid (Nitrogenous Organic Acid)".

Protocol B: Immediate Spill Response & Decontamination

In the event of a spill, rapid containment is critical to prevent environmental release and inhalation exposure. This protocol aligns with the rigorous standards outlined in [5].

  • Isolation & PPE: Evacuate non-essential personnel. Don heavy-duty nitrile gloves, chemical splash goggles, and a lab coat. If the spill involves a fine powder, use an N95 or P100 particulate respirator.

  • Containment (Solid Spill): Lightly mist the powder with water using a spray bottle.

    • Causality: Misting prevents the generation of hazardous dust aerosols. Carefully sweep the dampened powder using non-sparking tools and place it into a rigid hazardous waste bucket.

  • Containment (Liquid Spill): Surround the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand.

    • Causality: Do NOT use combustible absorbents like sawdust. The organic acid content can generate heat upon absorption, posing a secondary fire risk[6].

  • Chemical Decontamination: Once the bulk material is removed, wash the affected surface with a mild alkaline detergent solution (e.g., 5% NaHCO 3​ in water) to neutralize residual acid. Follow with a distilled water rinse.

  • Final Disposal: Collect all used absorbents, sweeping tools, and contaminated PPE into a sealed chemical waste bag, label appropriately, and arrange for immediate pickup by the facility's Environmental Health and Safety (EHS) team.

Waste Routing Workflow

The following diagram illustrates the logical decision tree for processing (S)-(1-Benzyl-azetidin-2-yl)-acetic acid waste streams based on physical state and chemical matrix.

G Start Waste Stream: (S)-(1-Benzyl-azetidin-2-yl)-acetic acid State Determine Physical State Start->State Solid Solid / Crystalline State->Solid Aqueous Aqueous Solution State->Aqueous Organic Organic Solvent State->Organic SolidDisp HDPE Container Non-Halogenated Solid Solid->SolidDisp AqCheck Check pH (Target: 6.0 - 8.0) Aqueous->AqCheck OrgCheck Halogenated Solvents? Organic->OrgCheck Incineration High-Temperature Incineration (RCRA Permitted Facility) SolidDisp->Incineration AqNeut Neutralize (NaHCO3 / HCl) AqCheck->AqNeut pH < 6 or pH > 8 AqDisp Aqueous Nitrogenous Waste Container AqCheck->AqDisp pH 6 - 8 AqNeut->AqDisp AqDisp->Incineration OrgHal Halogenated Organic Waste OrgCheck->OrgHal Yes OrgNon Non-Halogenated Organic Waste OrgCheck->OrgNon No OrgHal->Incineration OrgNon->Incineration

Workflow for the segregation and disposal of azetidine-derivative chemical waste.

References

  • [6] Culbeag Holdings. "Safety Data Sheet: Acetic Acid 60%." Culbeag. URL:[Link]

  • [4] Lab Alley. "How to Dispose of Acetic Acid." Lab Alley News & Blogs. URL:[Link]

  • [5] National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. URL:[Link]

  • [2] US Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." US EPA. URL:[Link]

  • [3] US Environmental Protection Agency (EPA). "Hazardous Waste Characteristics." US EPA. URL:[Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of (S)-(1-Benzyl-azetidin-2-yl)-acetic acid

Immediate Safety Briefing: Understanding the Risks (S)-(1-Benzyl-azetidin-2-yl)-acetic acid is a bifunctional molecule, incorporating both a carboxylic acid and a substituted azetidine ring. This unique structure suggest...

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Author: BenchChem Technical Support Team. Date: April 2026

Immediate Safety Briefing: Understanding the Risks

(S)-(1-Benzyl-azetidin-2-yl)-acetic acid is a bifunctional molecule, incorporating both a carboxylic acid and a substituted azetidine ring. This unique structure suggests a specific hazard profile that must be respected.

  • Corrosivity and Irritation: Like many carboxylic acids, this compound should be considered corrosive and a potential irritant to the skin, eyes, and respiratory tract.[1][2][3][4] The strained azetidine ring may also contribute to its reactivity and potential for biological activity.

  • Flammability: While not definitively established for this specific compound, related small molecules and carboxylic acids can be flammable or combustible, particularly at elevated temperatures or in the presence of ignition sources.[1][5][6][7]

  • Incompatibility: Avoid contact with strong bases, oxidizing agents, and reducing agents, as these can trigger vigorous and potentially hazardous reactions.[1][8][9]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is crucial for mitigating the risks associated with handling (S)-(1-Benzyl-azetidin-2-yl)-acetic acid. The following table outlines the minimum required PPE for various laboratory scenarios.

Scenario Required PPE Rationale
Routine Weighing and Solution Preparation - Nitrile gloves (double-gloving recommended)- Safety glasses with side shields- Flame-resistant lab coatProtects against incidental skin and eye contact with small quantities.
Handling of Stock Solutions and Transfers - Nitrile gloves (double-gloving recommended)- Chemical splash goggles- Flame-resistant lab coat- Face shield (when handling >50 mL)Provides enhanced protection against splashes and aerosols.
Reactions Under Inert Atmosphere or at Elevated Temperatures - Nitrile gloves (double-gloving recommended)- Chemical splash goggles- Flame-resistant lab coat- Face shieldOffers maximum protection during procedures with increased risk of splashing or energetic reactions.
Spill Cleanup - Heavy-duty nitrile or butyl rubber gloves- Chemical splash goggles- Flame-resistant lab coat or chemical-resistant apron- Respiratory protection (as dictated by spill size and ventilation)Ensures comprehensive protection during the management of a chemical release.

Always inspect your PPE for any signs of damage before use and ensure a proper fit.[10] Contaminated gloves should be removed and disposed of properly, followed by thorough hand washing.[2][10]

Operational Protocols: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational protocol is paramount for ensuring both personal safety and experimental integrity.

3.1. Engineering Controls and Work Environment

  • All handling of (S)-(1-Benzyl-azetidin-2-yl)-acetic acid, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][3][5][11]

  • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3][4][12]

  • If the compound is determined to be a flammable solid or liquid, all equipment must be properly grounded to prevent the buildup of static electricity.[6][7][13]

3.2. Step-by-Step Handling Procedure

  • Preparation: Before handling the compound, ensure your work area is clean and uncluttered. Assemble all necessary equipment, including spatulas, glassware, and waste containers. Don your required PPE as outlined in the table above.

  • Weighing: Carefully weigh the desired amount of the solid compound in a tared container within the chemical fume hood. Use a spatula to transfer the solid, avoiding the generation of dust.

  • Solution Preparation: To dissolve the compound, slowly add the solid to the chosen solvent while stirring. Be mindful of any potential exothermic reactions. When diluting, always add the acid to the solvent, never the other way around, to prevent violent splashing.

  • Reaction Setup: If using the compound in a reaction, ensure the glassware is properly secured and the reaction is well-ventilated.

  • Post-Handling: After use, securely cap the primary container and any solutions. Clean all contaminated glassware and equipment. Decontaminate the work surface with an appropriate cleaning agent.

Emergency Response and Disposal Plan

A clear and practiced emergency plan is essential for mitigating the impact of any accidental exposure or release.

4.1. Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][5][14][15] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[2][12][14] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air.[2][12] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

4.2. Spill Response Workflow

The following diagram outlines the procedural flow for responding to a chemical spill of (S)-(1-Benzyl-azetidin-2-yl)-acetic acid.

SpillResponse start Spill Occurs assess start->assess evacuate Evacuate Area Alert Supervisor & EHS assess->evacuate >100mL ppe Don Appropriate PPE (Gloves, Goggles, Apron) assess->ppe <100mL end Incident Report evacuate->end contain Contain Spill (Use inert absorbent material) ppe->contain neutralize Neutralize (if acidic) (Use sodium bicarbonate) contain->neutralize collect Collect Waste (Into a sealed container) neutralize->collect decontaminate Decontaminate Area (Soap and water) collect->decontaminate dispose Dispose of Waste (As hazardous material) decontaminate->dispose dispose->end

Caption: Workflow for a chemical spill response.

4.3. Waste Disposal

All waste containing (S)-(1-Benzyl-azetidin-2-yl)-acetic acid, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste.[2][5][13][16]

  • Collect all waste in a clearly labeled, sealed container.

  • Do not mix with other waste streams unless compatibility has been confirmed.

  • Follow all institutional and local regulations for hazardous waste disposal. Do not pour down the drain.[2][3]

By integrating these safety protocols into your daily laboratory practices, you can effectively manage the risks associated with handling (S)-(1-Benzyl-azetidin-2-yl)-acetic acid and contribute to a safer research environment for all.

References

  • The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated. [Link]

  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. [Link]

  • Safety Data Sheet: Azetidine - Chemos GmbH&Co.KG. [Link]

  • SAFETY DATA SHEET - Acros Organics. [Link]

  • SAFETY DATA SHEET - INEOS Group. [Link]

  • Azetidine - Organic Syntheses Procedure. [Link]

  • ACETIC ACID | Ohio.gov. [Link]

  • Standard Operating Procedure - University of California, Merced. [Link]

Sources

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